Caracemide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[acetyl(methylcarbamoyl)amino] N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O4/c1-4(10)9(5(11)7-2)13-6(12)8-3/h1-3H3,(H,7,11)(H,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURAJLFHWXNPHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C(=O)NC)OC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00231099 | |
| Record name | Caracemide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00231099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
H2O > 76 (mg/mL), Methanol > 100 (mg/mL), Chloroform > 100 (mg/mL) | |
| Record name | CARACEMIDE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/253272%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
81424-67-1 | |
| Record name | Caracemide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81424-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caracemide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081424671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caracemide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=253272 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Caracemide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00231099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARACEMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H74F6J185A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Caracemide's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caracemide, a novel antineoplastic agent, exerts its cytotoxic effects primarily through the inhibition of ribonucleotide reductase, a critical enzyme in the de novo synthesis of deoxyribonucleotides required for DNA replication and repair. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, including its molecular target, downstream cellular effects, and available preclinical and clinical data. The information is intended to serve as a resource for researchers and professionals involved in the discovery and development of anticancer therapies.
Introduction
This compound (NSC-253272) is a synthetic compound that was investigated for its potential as a chemotherapeutic agent. Early studies identified its ability to impede the proliferation of various cancer cell lines, leading to further investigation into its mechanism of action. This document details the current understanding of how this compound selectively targets and inhibits the growth of cancer cells.
Core Mechanism of Action: Inhibition of Ribonucleotide Reductase
The primary molecular target of this compound is the enzyme ribonucleotide reductase (RR).[1] RR catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, a rate-limiting step in the production of the building blocks for DNA synthesis. By inhibiting this enzyme, this compound effectively halts DNA replication, leading to cell cycle arrest and subsequent cell death in rapidly dividing cancer cells.
This compound acts as an irreversible inhibitor of the R1 subunit (also known as RRM1) of ribonucleotide reductase.[2] It has been demonstrated to covalently modify a cysteine residue within the active site of the R1 subunit.[2] Interestingly, the holoenzyme (the complete R1 and R2 subunit complex) is significantly more sensitive to inhibition by this compound than the isolated R1 subunit, suggesting that the conformational state of the active enzyme is crucial for effective inhibition.[2]
Preclinical studies have shown that this compound is approximately one-ninth as effective as hydroxyurea, a well-known ribonucleotide reductase inhibitor, in inhibiting partially purified RR from rat Novikoff tumor cells.[1]
Signaling Pathway of this compound's Action
The inhibition of ribonucleotide reductase by this compound initiates a cascade of cellular events stemming from the depletion of the deoxyribonucleotide pool. This ultimately leads to the cessation of DNA synthesis and cell cycle arrest.
Figure 1: Signaling pathway of this compound's inhibitory action.
Cellular Effects of this compound
The primary consequence of ribonucleotide reductase inhibition by this compound is the disruption of DNA synthesis, which in turn triggers several downstream cellular responses.
Cell Cycle Arrest
By depleting the pool of deoxyribonucleotides, this compound effectively halts the progression of the cell cycle, primarily at the G1/S checkpoint. This prevents cancer cells from entering the S phase, the stage of DNA replication, thereby inhibiting their proliferation. While direct studies on this compound's effect on the cell cycle are limited, the mechanism of action strongly implies a G1 phase arrest.
Cytotoxicity in Cancer Cell Lines
| Cell Line Type | Specific Cell Line | Efficacy | Reference |
| Leukemia | Lymphocytic Leukemia | Promising Antiproliferative Effects | [2] |
| Carcinoma | Ehrlich Ascites Carcinoma | Promising Antiproliferative Effects | [2] |
Experimental Protocols
Ribonucleotide Reductase Inhibition Assay
A definitive, detailed protocol for a ribonucleotide reductase inhibition assay specifically using this compound is not available in the public domain. However, a general method for assessing RR activity, which can be adapted for testing inhibitors like this compound, is outlined below. This protocol is based on the measurement of the conversion of a radiolabeled ribonucleotide to a deoxyribonucleotide.
Objective: To determine the inhibitory effect of this compound on the activity of ribonucleotide reductase.
Materials:
-
Partially purified ribonucleotide reductase
-
This compound solution at various concentrations
-
[³H]-CDP (Cytidine 5'-diphosphate, [5-³H])
-
ATP, MgCl₂, dithiothreitol (DTT)
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing buffer, ATP, MgCl₂, DTT, and [³H]-CDP.
-
Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.
-
Pre-incubate the mixture for a specified time to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the partially purified ribonucleotide reductase.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding cold TCA.
-
Centrifuge to precipitate proteins.
-
The supernatant, containing the deoxyribonucleotide product, is collected.
-
The amount of [³H]-dCDP formed is quantified by liquid scintillation counting.
-
The percentage of inhibition is calculated by comparing the activity in the presence of this compound to the control.
Figure 2: Workflow for a ribonucleotide reductase inhibition assay.
Clinical Trial Information
This compound underwent Phase I clinical trials to evaluate its safety, tolerability, and recommended Phase II dose. However, its clinical development was significantly hindered by its instability in human plasma and the resulting neurotoxicity of its metabolites.[2]
Phase I Trial Findings
A Phase I trial of this compound administered via two different schedules, a 5-day bolus and a 5-day continuous infusion, revealed dose-limiting toxicities.[3]
| Administration Schedule | Dose-Limiting Toxicity | Recommended Phase II Dose |
| 5-day Bolus | Burning perioral pain, flushing, nasal stuffiness, excess lacrimation at 650 mg/m²/day.[3] | 525 mg/m²/day[3] |
| 5-day Continuous Infusion | Changes in affect, lethargy, disorientation, cognitive dysfunction with EEG abnormalities at 800 mg/m²/day.[3] | 650 mg/m²/day[3] |
Another Phase I study using a short intravenous infusion reported a dose-limiting toxicity of an intolerable "burning pain" originating in the mucosal areas of the head and neck, with a maximum tolerated dose of 795 mg/m².[4]
The severe neurotoxic side effects ultimately led to the discontinuation of further clinical development of this compound as an anticancer agent.[2]
Conclusion
This compound is a potent and irreversible inhibitor of the R1 subunit of ribonucleotide reductase, leading to the depletion of deoxyribonucleotides, inhibition of DNA synthesis, and subsequent cell cycle arrest and apoptosis in cancer cells. While it demonstrated promising preclinical antiproliferative activity, its clinical utility was ultimately limited by its poor pharmacokinetic profile and significant neurotoxicity. The insights gained from the study of this compound's mechanism of action continue to be valuable for the design and development of novel ribonucleotide reductase inhibitors with improved therapeutic indices. Further research focusing on overcoming the challenges of drug stability and toxicity may yet unlock the therapeutic potential of this class of compounds.
References
- 1. Inhibition of ribonucleotide reductase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I trial of this compound using bolus and infusion schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I study and pharmacokinetics of this compound (NSC-253272) administered as a short infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Caracemide synthesis and chemical properties
An In-depth Technical Guide to the Synthesis and Chemical Properties of Ceramides
This guide provides a comprehensive overview of the synthesis and chemical properties of ceramides, a class of waxy lipid molecules essential to cellular structure and signaling. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Ceramides
Ceramides are composed of a sphingosine backbone linked to a fatty acid via an amide bond.[1] They are integral structural components of the cell membrane in eukaryotic cells and are found in high concentrations within the lipid bilayer.[1] Beyond their structural role, ceramides are critical signaling molecules involved in regulating cellular processes such as differentiation, proliferation, and programmed cell death (apoptosis).[1] The basic structure of a ceramide consists of a polar head group and two non-polar hydrocarbon tails, rendering the molecule amphipathic.
Chemical Properties of Ceramides
Ceramides are characterized as waxy solids and are extremely hydrophobic, which limits their solubility in aqueous media.[2][3][4] Their physical properties, such as solubility and melting point, are influenced by the length and saturation of the fatty acid and sphingoid base chains.
Table 1: Chemical and Physical Properties of Selected Ceramides
| Property | C2 Ceramide (d18:1/2:0) | C6 Ceramide (d18:1/6:0) | C24 Ceramide (d18:1/24:0) | General Ceramides Mixture | N-palmitoyl-D-erythro-sphingosine (d18:1/16:0) |
| Synonyms | N-acetyl-D-erythro-sphingosine | N-hexanoyl-D-erythro-sphingosine | N-lignoceroyl-D-erythro-sphingosine | Ceramide NP, Ceramide 3B | N-C16-deoxy-sphingosine |
| Molecular Formula | C20H39NO3[5] | C24H47NO3[2] | C42H83NO3 | C24H47NO3[6] | C34H67NO2[7] |
| Molecular Weight | 341.5 g/mol [5] | 397.6 g/mol [2] | 649.1 g/mol | 397.63 g/mol [6] | 521.901 g/mol [7] |
| Physical State | Crystalline solid[5] | Crystalline solid[2] | Solid | Crystalline solid[6] | Powder[7] |
| Solubility | Organic Solvents: Ethanol (~33 mg/ml), DMSO (~20 mg/ml), Dimethyl formamide (~22 mg/ml)[5] Aqueous Buffer (PBS, pH 7.2): ~50 µg/ml[5] | Organic Solvents: Ethanol, DMSO, Dimethyl formamide (~20 mg/ml)[2] Aqueous Buffer (1:1 Ethanol:PBS, pH 7.2): ~0.5 mg/ml[2] | Organic Solvents: Chloroform (slightly soluble), Methanol (slightly soluble)[8] | Organic Solvents: Methanol (25 mg/mL)[6] | Organic Solvents: DMSO (5 mg/mL), Methanol (10 mg/mL), Ethanol:Water (95:5) (10 mg/mL) at 40°C with sonication[7] |
| Storage | -20°C[5] | -20°C[2] | -20°C[8] | -20°C[6] | <-20°C[7] |
Synthesis of Ceramides
Ceramides can be synthesized through multiple pathways, both in vivo and in vitro. The primary biological pathways are de novo synthesis, the sphingomyelin hydrolysis pathway, and the salvage pathway.[1] Chemical synthesis offers a route to produce specific ceramide species for research and commercial purposes.
Biological Synthesis Pathways
De Novo Synthesis: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT), the rate-limiting enzyme in this pathway.[9] The product, 3-ketosphinganine, is then reduced to sphinganine (dihydrosphingosine). Subsequently, a fatty acyl-CoA is attached to sphinganine by one of six ceramide synthases (CerS), each specific for a certain chain length of the fatty acid, to form dihydroceramide.[9][10] The final step is the introduction of a double bond into dihydroceramide by dihydroceramide desaturase to yield a ceramide.[9]
Sphingomyelin Hydrolysis Pathway: This pathway involves the breakdown of sphingomyelin, a major component of cell membranes, by the enzyme sphingomyelinase to release ceramide. This process is a key component of cellular stress responses.
Salvage Pathway: In this pathway, complex sphingolipids are broken down in the lysosomes to their constituent parts, including sphingosine. This sphingosine can then be re-acylated by ceramide synthases to form ceramide.[1]
Chemical Synthesis Protocols
This method involves the direct coupling of a long-chain sphingoid base with a fatty acid in the presence of a mixed carbodiimide. This procedure has been successfully used to prepare various ceramides with yields ranging from 60-75%.[11][12]
Experimental Protocol:
-
Reactant Preparation: Dissolve the long-chain base (e.g., sphing-4-enine or sphinganine) and the desired fatty acid in a suitable organic solvent.
-
Carbodiimide Addition: Add a mixed carbodiimide reagent to the solution to facilitate the amide bond formation.
-
Reaction: Allow the reaction to proceed, typically with stirring at room temperature, until completion. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove the carbodiimide byproducts and other water-soluble impurities.
-
Purification: Purify the crude product using column chromatography on silica gel to obtain the pure ceramide.
-
Characterization: Confirm the structure and purity of the synthesized ceramide using techniques such as mass spectrometry and infrared spectroscopy.[11]
A more recent approach for ceramide synthesis, particularly in a biological context, is the "traceless ceramide ligation". This method utilizes a fatty acid salicylaldehyde ester that reacts chemoselectively with sphingosine to form a ceramide.[13] This technique allows for the synthesis of specific ceramides directly within living cells.[13][14]
Experimental Protocol (In Vitro):
-
Reactant Preparation: Synthesize the desired fatty acid salicylaldehyde ester.
-
Ligation Reaction: Incubate the fatty acid salicylaldehyde ester with sphingosine in a buffered solution (e.g., PBS, pH 7.4) at 37°C.[13] The reaction can be performed in the presence of phospholipid vesicles to mimic a membrane environment.[13]
-
Monitoring: Monitor the formation of the ceramide product over time using liquid chromatography-mass spectrometry (LC-MS).[13]
Role in Cellular Signaling
Ceramides are key players in various signaling pathways, most notably in the induction of apoptosis. External stimuli such as radiation or chemotherapy can lead to an increase in cellular ceramide levels, which in turn can trigger a cascade of events leading to programmed cell death.[2]
Conclusion
Ceramides are a diverse and vital class of lipids with fundamental roles in both the structural integrity of cellular membranes and the regulation of critical cellular processes. Understanding their chemical properties and mastering their synthesis are crucial for advancing research in areas such as dermatology, oncology, and neurodegenerative diseases. The methodologies and data presented in this guide offer a solid foundation for professionals engaged in the study and application of these fascinating molecules.
References
- 1. Ceramide - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. The Physical Properties of Ceramides in Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Physical Properties of Ceramides in Membranes | Annual Reviews [annualreviews.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Ceramides | 100403-19-8 [chemicalbook.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. glpbio.com [glpbio.com]
- 9. Sphingolipid Metabolism and the Ceramides - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 10. Sphingosine N-acyltransferase - Wikipedia [en.wikipedia.org]
- 11. Ceramide Metabolism: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. Bioconjugation Strategies for Revealing the Roles of Lipids in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Caracemide as a Hydroxyurea Analog: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caracemide (N-acetyl-N,O-bis[methylcarbamoyl]hydroxylamine) is a synthetic analog of hydroxyurea, developed as an antineoplastic agent. Like hydroxyurea, its primary mechanism of action is the inhibition of ribonucleotide reductase, a critical enzyme in the de novo synthesis of deoxyribonucleotides required for DNA replication and repair. This guide provides a comprehensive technical overview of this compound, focusing on its function as a hydroxyurea analog, and includes available data on its efficacy, pharmacokinetics, and clinical evaluation.
Mechanism of Action: Ribonucleotide Reductase Inhibition
This compound functions as an inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleoside diphosphates to deoxyribonucleoside diphosphates. This inhibition disrupts the supply of precursors for DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells.
While this compound is an active inhibitor of RNR, studies have shown it to be approximately one-ninth as effective as hydroxyurea in inhibiting partially purified ribonucleotide reductase from rat Novikoff tumor cells[1][2]. Interestingly, the holoenzyme of ribonucleotide reductase is reported to be over 30 times more sensitive to inhibition by this compound than the isolated R1 subunit[3]. The inhibition of RNR by this compound leads to a depletion of the deoxyribonucleoside triphosphate (dNTP) pool, which in turn halts DNA replication and induces cell cycle arrest, primarily at the G1/S phase boundary.
Metabolism and Toxicity
A critical aspect of this compound's pharmacology is its in vivo metabolism. Studies in rats have demonstrated that this compound is metabolized to methyl isocyanate (MIC), a reactive and toxic intermediate[1][4]. It is believed that this metabolite contributes to both the antitumor activity and the adverse side effects observed with this compound administration[1][4][5]. The formation of methyl isocyanate is a key differentiator from hydroxyurea and a significant factor in this compound's toxicity profile.
dot
Quantitative Data Summary
While specific IC50 values for this compound are not consistently reported in publicly available literature, comparative data and pharmacokinetic parameters from a Phase I clinical trial are summarized below.
Table 1: Comparative Efficacy with Hydroxyurea
| Compound | Target | Relative Efficacy | Reference |
| This compound | Ribonucleotide Reductase | Approximately 1/9th as effective as Hydroxyurea | [1][2] |
Table 2: Pharmacokinetic Parameters of this compound (from Phase I Clinical Trial)
| Parameter | Value | Infusion Details | Reference |
| Half-life (t½) | 2.5 minutes | Short intravenous infusion | [6][7] |
| Total Body Clearance | 11.51 L/min/m² | Short intravenous infusion | [6][7] |
| Blood Levels | 0.74-2.31 µg/mL | 425 mg/m² dose over 0.5 hours | [6][7] |
| 0.15-0.18 µg/mL | 425 mg/m² dose over 4 hours | [6][7] | |
| 0.33 ± 0.14 µg/mL | 595 mg/m² dose over 4 hours | [6][7] |
Clinical Trial Data
This compound has undergone Phase I clinical evaluation. The primary goals of these studies were to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile.
Table 3: Summary of Phase I Clinical Trial of this compound
| Trial Design | Dose Escalation Levels (mg/m²) | Dose-Limiting Toxicities | Recommended Phase II Dose | Reference |
| Short Intravenous Infusion (every 21 days) | 85, 170, 425, 595, 795 | "Burning pain" originating in mucosal areas of the head and neck, progressing to the chest and abdomen (at 795 mg/m²) | Not explicitly stated, MTD was 795 mg/m² with 4-hour infusion | [6][7] |
| 5-Day Bolus Schedule | Up to 650/day | Burning perioral pain, flushing, nasal stuffiness, excess lacrimation (at 650 mg/m²/day) | 525 mg/m²/day | [4] |
| 5-Day Continuous Infusion Schedule | Up to 800/day | Changes in affect, lethargy, disorientation, cognitive dysfunction with EEG abnormalities (at 800 mg/m²/day) | 650 mg/m²/day | [4] |
No complete or partial responses were observed in the short infusion trial, although one patient with advanced colon carcinoma experienced subjective pain relief and a decrease in carcinoembryonic antigen[6][7].
Experimental Protocols
Ribonucleotide Reductase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound on ribonucleotide reductase.
-
Enzyme Preparation: Partially purify ribonucleotide reductase from a suitable source, such as rat Novikoff tumor cells or other cancer cell lines.
-
Reaction Mixture: Prepare a reaction mixture containing the partially purified enzyme, a ribonucleoside diphosphate substrate (e.g., CDP), ATP (as an allosteric activator), a reducing agent (e.g., dithiothreitol), and a buffer system to maintain optimal pH.
-
Inhibitor Addition: Add varying concentrations of this compound and a positive control (hydroxyurea) to the reaction mixtures. Include a control with no inhibitor.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period.
-
Reaction Quenching: Stop the reaction, typically by boiling or adding a strong acid.
-
Product Quantification: Quantify the amount of deoxyribonucleotide product formed. This can be achieved using various methods, including HPLC or radiolabeling of the substrate and subsequent detection of the radiolabeled product.
-
IC50 Determination: Plot the percentage of enzyme inhibition against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
dot
Cell Viability (MTT) Assay (General Protocol)
This protocol outlines a common method for determining the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (and hydroxyurea for comparison) for a specified duration (e.g., 24, 48, 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
dot
Signaling Pathways
The primary signaling pathway affected by this compound is the DNA synthesis pathway, through the inhibition of ribonucleotide reductase. This leads to downstream effects on cell cycle regulation. While specific studies on this compound's impact on cell cycle regulatory proteins are limited, the known consequences of RNR inhibition and the effects of related compounds like C2-ceramide suggest a potential pathway involving the upregulation of p21 and downregulation of cyclin D1 and CDK7, leading to G1 phase cell cycle arrest. The ERK signaling pathway may also be involved in this process.
dot
Conclusion
This compound, as a hydroxyurea analog, demonstrates inhibitory activity against ribonucleotide reductase, a key target in cancer therapy. However, its clinical development has been hampered by a distinct toxicity profile, likely attributable to its metabolic breakdown into methyl isocyanate. The available data suggest that while this compound shares a primary mechanism of action with hydroxyurea, its lower in vitro potency against RNR and significant adverse effects have limited its therapeutic application. Further research would be necessary to fully elucidate its potential and to develop strategies to mitigate its toxicity. This guide provides a foundational understanding for researchers and drug development professionals interested in the pharmacology of this compound and other ribonucleotide reductase inhibitors.
References
- 1. Studies on the metabolic fate of this compound, an experimental antitumor agent, in the rat. Evidence for the release of methyl isocyanate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of ribonucleotide reductase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Phase I trial of this compound using bolus and infusion schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Release of methyl isocyanate from the antitumor agent this compound (NSC-253272) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phase I study and pharmacokinetics of this compound (NSC-253272) administered as a short infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Caracemide: An Early Preclinical Overview of a Ribonucleotide Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caracemide (N-acetyl-N,O-bis[methylcarbamoyl]hydroxylamine) is an investigational antitumor agent that showed early promise. This technical guide provides a summary of the limited publicly available information on its early preclinical efficacy. It is important to note that detailed quantitative data and comprehensive experimental protocols from early preclinical studies on this compound are scarce in the public domain. This document synthesizes the available information, focusing on its mechanism of action.
Mechanism of Action
Early research into this compound's mode of action identified it as an inhibitor of ribonucleotide reductase.[1] This enzyme is crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA. By inhibiting this enzyme, this compound disrupts DNA replication and, consequently, cell division, which is a hallmark of cancer therapy.
Ribonucleotide Reductase Inhibition Pathway
Caption: Proposed mechanism of action of this compound.
Preclinical Efficacy
The available preclinical data on this compound's efficacy is limited. One study conducted on a rat Novikoff tumor model provided a comparative measure of its activity.
In Vitro Efficacy
A key piece of evidence for this compound's activity comes from a study on a partially purified ribonucleotide reductase from rat Novikoff tumor cells.[1] This study found that this compound is an active inhibitor of the enzyme.
Table 1: Comparative Efficacy of this compound
| Compound | Relative Efficacy vs. Hydroxyurea |
| This compound | ~1/9th the activity |
Data from an in vitro assay using partially purified ribonucleotide reductase from rat Novikoff tumor.[1]
Experimental Protocols
Detailed experimental protocols for the early preclinical studies of this compound are not extensively documented in accessible publications. The available information points to the use of standard biochemical assays for enzyme inhibition.
Ribonucleotide Reductase Inhibition Assay (Conceptual Workflow)
The following diagram illustrates a conceptual workflow for an assay to determine the inhibitory effect of a compound on ribonucleotide reductase, based on general knowledge of such assays.
Caption: Conceptual workflow for a ribonucleotide reductase inhibition assay.
Conclusion
The publicly available information on the early preclinical efficacy of this compound is limited but points to its role as a ribonucleotide reductase inhibitor. The single comparative efficacy data point suggests it is less potent than hydroxyurea in the tested model. A comprehensive understanding of its preclinical profile would require access to more detailed study reports that are not currently in the public domain. This guide serves as a summary of the accessible information for the scientific community.
References
Structural Activity Relationship of Caracemide Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of Caracemide and its analogs. Due to the limited direct SAR studies on this compound analogs, this guide establishes a framework based on structurally related anticonvulsant compounds, primarily hydantoins. Furthermore, it delves into the unique metabolic activation of this compound, a critical factor influencing its biological activity and toxicity profile.
Introduction to this compound
This compound, (±)-N-acetyl-N-(methylcarbamoyl)oxy-alpha-phenylglycinamide, is a compound that has been investigated for its anticonvulsant and antitumor activities. Its chemical structure, featuring a hydantoin-like core and a unique N-acyloxy-N-acylurea moiety, sets it apart from typical anticonvulsants. Understanding the relationship between its structure and biological activity is crucial for the design of novel, more potent, and safer therapeutic agents.
A key aspect of this compound's pharmacology is its in vivo metabolism to methyl isocyanate (MIC), a reactive intermediate. This metabolic pathway is believed to contribute significantly to both the therapeutic effects and the observed toxicities of the parent compound[1][2].
Structural Activity Relationship (SAR) of Structurally Related Anticonvulsants
The SAR of this compound analogs can be inferred from extensive studies on structurally similar anticonvulsants, such as hydantoins. These studies have identified key structural features and physicochemical properties that govern their efficacy, primarily as blockers of voltage-gated sodium channels.
Key Physicochemical Descriptors for Anticonvulsant Activity
Quantitative Structure-Activity Relationship (QSAR) studies on hydantoin analogs have revealed several critical descriptors that correlate with their anticonvulsant activity, typically measured by the Maximal Electroshock Seizure (MES) test[3][4][5].
Table 1: Key Physicochemical Descriptors for Anticonvulsant Activity of Hydantoin Analogs
| Descriptor | Influence on Anticonvulsant Activity | Rationale |
| Log P (Lipophilicity) | An optimal range is crucial. Increased lipophilicity can enhance blood-brain barrier penetration but excessive lipophilicity can lead to non-specific binding and reduced efficacy. | Facilitates passage through biological membranes to reach the target site in the central nervous system. |
| LUMO Energy (Lowest Unoccupied Molecular Orbital) | Lower LUMO energy is generally associated with higher activity. | Indicates a greater electron-accepting ability, which may be important for interaction with the biological target. |
| Dipole Moment | Higher polarity can be beneficial for activity. | Influences the electrostatic interactions with the receptor binding site. |
| pKa (Basicity) | Increased basicity may correlate with higher activity. | Affects the ionization state of the molecule, which can be critical for binding to the target. |
| Molar Refractivity (MR) | Can influence the fit and binding of the molecule to the receptor. | Relates to the volume and polarizability of the molecule. |
This table summarizes general trends observed in QSAR studies of hydantoin anticonvulsants and provides a predictive framework for this compound analogs.
Influence of Substituents on Anticonvulsant Activity
Studies on phenylmethylenehydantoins and other hydantoin derivatives have provided valuable insights into the effects of various substituents on their anticonvulsant properties[6][7].
Table 2: Influence of Substituents on the Phenyl Ring of Hydantoin-like Anticonvulsants
| Substituent Type | Position | Effect on Anticonvulsant Activity (MES Test) | Example Substituents |
| Alkyl | Ortho, Meta, Para | Generally increases activity. | -CH3, -C2H5 |
| Halogen | Ortho, Meta, Para | Increases activity. | -F, -Cl, -Br |
| Trifluoromethyl | Meta | Increases activity. | -CF3 |
| Alkoxyl | Para | Increases activity. | -OCH3 |
| Polar Groups | Any | Decreases or abolishes activity. | -NO2, -CN, -OH |
This data is derived from SAR studies on phenylmethylenehydantoins and serves as a guide for the rational design of this compound analogs with a phenyl moiety.
Mechanism of Action
Blockade of Voltage-Gated Sodium Channels
The primary mechanism of action for many anticonvulsants structurally related to this compound is the blockade of voltage-gated sodium channels (VGSCs)[8][9][10]. These drugs typically exhibit a state-dependent binding, showing higher affinity for the inactivated state of the channel over the resting state. This preferential binding stabilizes the inactivated state, thereby reducing the firing rate of neurons and preventing the spread of seizure activity[11][12].
References
- 1. Release of methyl isocyanate from the antitumor agent this compound (NSC-253272) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the metabolic fate of this compound, an experimental antitumor agent, in the rat. Evidence for the release of methyl isocyanate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of quantitative structure-activity relationships and classification models for anticonvulsant activity of hydantoin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SAR of Anticonvulsant Drugs | PPT [slideshare.net]
- 8. SAR of Anticonvulsants and Mechanism of Anticonvulsant Action | Pharmaguideline [pharmaguideline.com]
- 9. Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Voltage-gated sodium channels: pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
Caracemide: An In-depth Technical Guide on its Effects on DNA Synthesis and Repair
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caracemide, an experimental antineoplastic agent, has been a subject of interest due to its unique cytotoxic mechanisms. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on DNA synthesis and repair. While direct and extensive research on this compound's specific interactions with DNA replication and repair machinery is limited, this document synthesizes the available preclinical and clinical data to elucidate its proposed mechanisms of action. This guide will delve into its role as an inhibitor of ribonucleotide reductase and as a prodrug for the reactive electrophile, methyl isocyanate. Through a combination of summarized quantitative data, detailed experimental protocols, and pathway visualizations, this document aims to provide a foundational resource for researchers in oncology and drug development.
Introduction to this compound
This compound (NSC-253272) is a synthetic derivative of hydroxyurea that was investigated for its potential as a chemotherapeutic agent.[1] Its structural features suggested a potential to interfere with nucleic acid metabolism, a hallmark of many anticancer drugs. Early clinical trials in the 1980s explored its safety and efficacy, but its development was hampered by dose-limiting toxicities.[1] Despite its limited clinical progression, the study of this compound's mechanism of action provides valuable insights into novel strategies for targeting cancer cell proliferation.
Core Mechanisms of Action
This compound's cytotoxic effects are primarily attributed to two distinct but potentially synergistic mechanisms: the inhibition of ribonucleotide reductase and the intracellular generation of methyl isocyanate.
Inhibition of Ribonucleotide Reductase
A key target of this compound is the enzyme ribonucleotide reductase (RNR).[2] RNR is a critical enzyme in the de novo synthesis of deoxyribonucleotides (dNTPs), the essential building blocks for DNA synthesis and repair. By inhibiting RNR, this compound depletes the intracellular pool of dNTPs, leading to an arrest of DNA replication and the induction of S-phase cell cycle arrest. This mechanism is shared with other well-known anticancer agents like hydroxyurea.[2]
Caption: this compound's inhibition of Ribonucleotide Reductase (RNR).
Generation of Methyl Isocyanate (MIC)
In vivo, this compound is metabolized to release methyl isocyanate (MIC), a highly reactive electrophile.[3] MIC can readily react with nucleophilic groups in various biomolecules, including DNA, RNA, and proteins. The carbamoylation of these macromolecules can lead to widespread cellular dysfunction and contribute significantly to this compound's cytotoxicity.
Caption: Metabolic activation of this compound to Methyl Isocyanate (MIC).
Effects on DNA Synthesis
The inhibition of ribonucleotide reductase by this compound directly impacts DNA synthesis by limiting the availability of precursor molecules.
Quantitative Data Summary
| Parameter | Expected Effect of this compound | Method of Measurement |
| Rate of DNA Synthesis | Dose-dependent decrease | [³H]-Thymidine or EdU incorporation assays |
| Deoxyribonucleotide Pool Levels | Significant reduction in dATP, dGTP, dCTP, and dTTP | HPLC or LC-MS/MS analysis of cell extracts |
| Cell Cycle Progression | Arrest in S-phase | Flow cytometry analysis of DNA content |
| Replication Fork Progression | Stalling or collapse of replication forks | DNA fiber analysis |
Experimental Protocol: EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay
This protocol outlines a method to quantify the effect of this compound on DNA synthesis in a cell culture model.
Objective: To measure the rate of new DNA synthesis in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound stock solution
-
EdU labeling solution (e.g., Click-iT® EdU Assay Kit)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click-iT® reaction cocktail (containing fluorescent azide)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells onto appropriate culture vessels (e.g., coverslips for microscopy, multi-well plates for flow cytometry) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound for a predetermined duration (e.g., 24 hours). Include a vehicle-treated control group.
-
EdU Labeling: Add EdU labeling solution to the culture medium at a final concentration of 10 µM and incubate for a short period (e.g., 1-2 hours) to label newly synthesized DNA.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with the fixative solution for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization buffer for 20 minutes at room temperature.
-
-
Click-iT® Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light. This step will fluorescently label the incorporated EdU.
-
-
Nuclear Staining:
-
Wash the cells with PBS.
-
Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
-
-
Imaging and Analysis:
-
For microscopy, mount the coverslips and visualize the cells using a fluorescence microscope. Quantify the percentage of EdU-positive cells.
-
For flow cytometry, detach the cells and analyze the fluorescence intensity of the cell population.
-
References
- 1. Phase I study and pharmacokinetics of this compound (NSC-253272) administered as a short infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of ribonucleotide reductase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the metabolic fate of this compound, an experimental antitumor agent, in the rat. Evidence for the release of methyl isocyanate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ceramide-Induced Cytotoxicity in In Vitro Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are a class of lipid molecules that have garnered significant attention in cancer research for their role as bioactive signaling molecules that can induce cell death in cancer cells.[1] This document provides detailed application notes and protocols for assessing the cytotoxic effects of ceramides, particularly the cell-permeable analog C2 ceramide, in various cancer cell lines. These protocols are intended to guide researchers in designing and executing in vitro cytotoxicity assays to evaluate the anti-cancer potential of such compounds.
Data Presentation
The cytotoxic activity of ceramide compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound that inhibits 50% of cell viability. The following table summarizes representative IC50 values for C2 ceramide in different cancer cell lines, as reported in the literature.
| Cell Line | Cancer Type | Compound | IC50 Value | Exposure Time | Assay Method | Reference |
| B16F10 | Melanoma | C2 Ceramide | 20 µM | 24 hours | MTT Assay | [2][3] |
| HaCaT | Keratinocyte | C2 Ceramide | 20 µg/ml | Not Specified | Not Specified | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with a ceramide compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., B16F10 melanoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
C2 Ceramide (or other ceramide analogs)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 2 x 10⁶ cells per well in 100 µL of complete culture medium.[3] Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of C2 ceramide in complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 30, 40, 50 µM).[3] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of C2 ceramide.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C and 5% CO2.[3]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Induction and Detection
This protocol describes a general method for inducing and detecting apoptosis in cancer cells treated with ceramide compounds. Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic agents kill cancer cells.[5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
C2 Ceramide
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat the cells with the desired concentration of C2 ceramide as described in the MTT assay protocol. Include both untreated and positive controls (e.g., cells treated with a known apoptosis inducer).
-
Cell Harvesting: After the incubation period, harvest the cells by trypsinization and centrifugation.
-
Cell Staining: Resuspend the cell pellet in 1X binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Signaling Pathways and Experimental Workflows
Ceramide-Induced Apoptosis Signaling Pathway
Ceramides can induce apoptosis through various signaling pathways. A common mechanism involves the activation of stress-activated protein kinases and the mitochondrial pathway.
Caption: Ceramide-induced apoptosis pathway.
General Workflow for In Vitro Cytotoxicity Assay
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound in vitro.
Caption: General workflow for in vitro cytotoxicity testing.
References
- 1. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKCζ mediated anti-proliferative effect of C2 ceramide on neutralization of the tumor microenvironment and melanoma regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Induction of apoptosis by synthetic ceramide analogues in the human keratinocyte cell line HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Animal Models in Caracemide Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Caracemide and its Potential in Neuroscience Research
This compound is an experimental anti-tumor agent known to act as a source of methyl isocyanate in vivo. While its primary development has been in oncology, its chemical reactivity suggests potential for broader biological effects, including in the central nervous system (CNS). The carbamoylating activity of its metabolite, methyl isocyanate, could lead to modulation of various protein functions, a mechanism of action for many neurologically active compounds. These application notes provide a framework for investigating the potential neuroprotective and anticonvulsant properties of this compound using established animal models. The following protocols are intended as a starting point for researchers to explore these hypothetical effects.
Table 1: Summary of Proposed Animal Models for this compound Research
| Model | Species/Strain | Inducing Agent | Key Pathological Feature | Potential Application for this compound | Primary Outcome Measures |
| Kainate-Induced Seizures | C57BL/6 Mice | Kainic Acid | Excitotoxic neuronal death, spontaneous recurrent seizures | Investigation of anticonvulsant and neuroprotective effects | Seizure frequency and severity, neuronal loss in the hippocampus |
| Pilocarpine-Induced Status Epilepticus | Sprague-Dawley Rats | Pilocarpine | Prolonged seizure activity, hippocampal damage | Evaluation of efficacy in terminating status epilepticus and preventing subsequent epilepsy | Latency to and duration of status epilepticus, behavioral seizure score, neuronal damage |
| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 Mice | MOG35-55 peptide | CNS inflammation, demyelination, paralysis | Assessment of anti-inflammatory and neuroprotective properties in a model of multiple sclerosis | Clinical EAE score, immune cell infiltration in the CNS, demyelination quantification |
I. Investigation of Anticonvulsant and Neuroprotective Properties
A. Kainic Acid-Induced Seizure Model
This model is used to induce status epilepticus and subsequent spontaneous recurrent seizures, mimicking features of human temporal lobe epilepsy. It is a valuable tool for assessing the potential of this compound to prevent excitotoxic neuronal damage and suppress seizure activity.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Experimental Groups:
-
Vehicle Control + Saline
-
Vehicle Control + Kainic Acid
-
This compound (Dose 1) + Kainic Acid
-
This compound (Dose 2) + Kainic Acid
-
This compound (Dose 3) + Kainic Acid
-
-
Procedure:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at predetermined time points before kainic acid administration.
-
Anesthetize mice briefly with isoflurane.
-
Inject kainic acid (e.g., 20 mg/kg, i.p.) or saline.[1]
-
Observe mice continuously for 4 hours for behavioral seizures and score using the Racine scale.[2]
-
At 24 hours or 7 days post-injection, euthanize a subset of animals for histological analysis.
-
-
Data Collection and Analysis:
-
Behavioral Seizure Scoring: Record the latency to the first seizure and the highest seizure stage reached for each animal.
-
Neuronal Loss Quantification: Perfuse animals with 4% paraformaldehyde, prepare brain sections, and perform Nissl or Fluoro-Jade C staining to quantify neuronal death in the hippocampus, particularly in the CA1 and CA3 regions.[3]
-
| Treatment Group | Mean Latency to First Seizure (min) | Mean Maximum Racine Score | Neuronal Survival in CA1 (%) | Neuronal Survival in CA3 (%) |
| Vehicle + Saline | N/A | 0 | 100 | 100 |
| Vehicle + Kainic Acid | ||||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| This compound (Dose 3) |
B. Pilocarpine-Induced Status Epilepticus Model
This model induces prolonged seizures and is used to study the mechanisms of status epilepticus and its consequences. It can be used to evaluate this compound's potential to terminate seizures and prevent long-term neuronal damage.[4][5]
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Housing: As described for the kainate model.
-
Experimental Groups:
-
Vehicle Control + Saline
-
Vehicle Control + Pilocarpine
-
This compound (Dose 1) + Pilocarpine
-
This compound (Dose 2) + Pilocarpine
-
This compound (Dose 3) + Pilocarpine
-
-
Procedure:
-
Pre-treat rats with scopolamine methyl nitrate (1 mg/kg, i.p.) to reduce peripheral cholinergic effects.[4][5]
-
30 minutes later, administer pilocarpine hydrochloride (e.g., 320 mg/kg, i.p.) or saline.[4]
-
Administer this compound or vehicle at a specific time point after the onset of status epilepticus (e.g., 30 minutes).
-
Monitor animals for behavioral seizures using the Racine scale.[2]
-
After 2 hours of status epilepticus, administer diazepam (10 mg/kg, i.p.) to control seizure activity and reduce mortality.[5]
-
Euthanize animals at 24 hours or 7 days for histological analysis.
-
-
Data Collection and Analysis:
-
Status Epilepticus Duration: Record the time from seizure onset to termination by diazepam.
-
Behavioral Seizure Score: Note the severity of seizures throughout the experiment.
-
Hippocampal Damage Assessment: Use Nissl staining to quantify neuronal cell loss in hippocampal subfields.[3]
-
| Treatment Group | Latency to Status Epilepticus (min) | Duration of Status Epilepticus (min) | Mean Racine Score during SE | Neuronal Density in CA1 (cells/mm²) |
| Vehicle + Saline | N/A | N/A | 0 | |
| Vehicle + Pilocarpine | ||||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| This compound (Dose 3) |
II. Investigation of Anti-inflammatory and Neuroprotective Properties
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for multiple sclerosis, characterized by CNS inflammation, demyelination, and paralysis.[6][7] This model can be used to investigate the potential anti-inflammatory and neuroprotective effects of this compound.
-
Animals: Female C57BL/6 mice (8-12 weeks old).
-
Housing: As previously described.
-
Experimental Groups:
-
Naive Control
-
Vehicle Control + EAE Induction
-
This compound (Dose 1) + EAE Induction (Prophylactic)
-
This compound (Dose 2) + EAE Induction (Prophylactic)
-
This compound (Dose 1) + EAE Induction (Therapeutic)
-
-
Procedure:
-
EAE Induction:
-
Treatment:
-
Prophylactic: Administer this compound or vehicle daily starting from day 0.
-
Therapeutic: Begin administration of this compound or vehicle at the onset of clinical signs (typically around day 10-12).
-
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0-5.
-
Histology: At the peak of the disease (around day 18-21), euthanize a subset of animals and collect spinal cords for histological analysis of inflammation (H&E staining) and demyelination (Luxol fast blue staining).
-
-
Data Collection and Analysis:
-
Clinical EAE Score: Record daily clinical scores for each mouse.
-
Histopathological Scoring: Quantify the degree of immune cell infiltration and demyelination in the spinal cord sections.
-
| Treatment Group | Mean Day of Onset | Mean Peak Clinical Score | Mean Cumulative Score | Inflammatory Infiltrates (cells/mm²) | Demyelination Score (0-3) |
| Naive Control | N/A | 0 | 0 | 0 | 0 |
| Vehicle + EAE | |||||
| This compound (Prophylactic) | |||||
| This compound (Therapeutic) |
III. Visualization of Methodologies and Signaling Pathways
Diagrams
References
- 1. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Racine stages - Wikipedia [en.wikipedia.org]
- 3. Assessment of neurodegeneration and neuronal loss in aged 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pilocarpine-Induced Status Epilepticus [bio-protocol.org]
- 5. Pilocarpine-induced status epilepticus. [bio-protocol.org]
- 6. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 7. redoxis.se [redoxis.se]
Application Notes and Protocols for Caracemide Screening in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Caracemide is believed to exert its anticancer effects through multiple mechanisms. One proposed mechanism is its role as a latent form of methyl isocyanate in vivo, which can contribute to its cytotoxic properties[1]. Furthermore, its structural similarity to ceramides suggests an involvement in sphingolipid-mediated signaling pathways. Ceramides are well-established tumor-suppressor lipids that can induce apoptosis, cell cycle arrest, and autophagy in cancer cells[2]. Defects in ceramide metabolism are often linked to tumor survival and chemoresistance. Therefore, agents that can mimic or enhance ceramide activity, such as this compound, are of significant interest in cancer research.
Data Presentation: Efficacy of this compound and Related Compounds
The following table summarizes the cytotoxic effects of this compound and functionally similar ceramide analogues on various human cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - | - |
| Ceramide Analogue 1 | HTB-26 | Breast Cancer | 10-50 | [3] |
| Ceramide Analogue 1 | PC-3 | Pancreatic Cancer | 10-50 | [3] |
| Ceramide Analogue 1 | HepG2 | Hepatocellular Carcinoma | 10-50 | [3] |
| Ceramide Analogue 2 | HCT116 | Colorectal Cancer | 0.34 | [3] |
| Ceramide Analogue 2 | A549 | Lung Carcinoma | 36.6 x 10⁻³ (72h) | [4] |
| Ceramide Analogue 2 | DU-145 | Prostate Cancer | 122.7 (72h) | [4] |
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is to quantify the percentage of apoptotic and necrotic cells after this compound treatment using flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples within 1 hour using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the effect of this compound on cell cycle distribution using flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization and centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Rehydration and Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway of Ceramide-Induced Apoptosis
References
- 1. Studies on the metabolic fate of this compound, an experimental antitumor agent, in the rat. Evidence for the release of methyl isocyanate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptotic cell death and prevention of tumor growth by ceramide analogues in metastatic human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
Application Notes and Protocols for a Phase I Clinical Trial of Caracemide
Introduction
Caracemide (NSC-253272) is an investigational antineoplastic agent, structurally analogous to hydroxyurea.[1] Preclinical studies (details of which are not publicly available but are inferred from the progression to Phase I trials) have suggested potential anti-tumor activity, leading to its initial evaluation in human subjects. An initial Phase I clinical trial of this compound administered as a short intravenous infusion every 21 days has been conducted, providing valuable preliminary data on its safety, tolerability, and pharmacokinetic profile in cancer patients.[1]
These application notes and protocols outline the design of a subsequent Phase I clinical trial for this compound. The proposed study will build upon the findings of the initial trial, with a primary focus on optimizing the administration schedule to mitigate the previously identified dose-limiting toxicity (DLT) of severe "burning pain" and to further characterize the safety and pharmacokinetic profile of this compound.
Preclinical Data Summary (Hypothetical)
While specific preclinical data for this compound is not available in the provided search results, a typical preclinical data package for an antineoplastic agent moving into Phase I trials would include the following. This information is essential for determining the starting dose and for safety monitoring.
| Data Type | Findings |
| Mechanism of Action | As a hydroxyurea analog, this compound is postulated to inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis, thereby arresting cell proliferation. |
| In Vitro Cytotoxicity | Demonstrated cytotoxic effects against a panel of human cancer cell lines. |
| In Vivo Efficacy | Evidence of tumor growth inhibition in animal models (e.g., xenografts in mice). |
| Animal Toxicology | Key findings would include the identification of target organs for toxicity, the No-Observed-Adverse-Effect Level (NOAEL), and the highest non-severely toxic dose (HNSTD). These studies would have been conducted in at least two species (one rodent, one non-rodent). |
Summary of Initial Phase I Clinical Trial Data
A prior Phase I study of this compound provides the foundation for the design of this new trial.[1] Key findings from this study are summarized below:
| Parameter | Finding |
| Patient Population | Patients with advanced solid tumors. |
| Dosing Schedule | Short intravenous infusion every 21 days. |
| Dose Escalation Levels | 85, 170, 425, 595, and 795 mg/m². |
| Dose-Limiting Toxicity (DLT) | An intolerable "burning pain" originating in the mucosal areas of the head and neck, progressing to the chest and abdomen, was observed at the 425 mg/m² level and was dose-limiting at 795 mg/m².[1] |
| Maximum Tolerated Dose (MTD) | 795 mg/m² when administered as a 4-hour infusion.[1] |
| Other Toxicities | Mild to moderate nausea and vomiting at all dose levels; a possible allergic reaction at 425 mg/m².[1] |
| Pharmacokinetics | Rapid clearance with a half-life of approximately 2.5 minutes. Blood levels were significantly lower with a 4-hour infusion compared to a 30-minute infusion at the same dose.[1] |
| Anti-tumor Activity | No complete or partial responses were observed; however, one patient with advanced colon carcinoma experienced subjective pain relief and a decrease in carcinoembryonic antigen (CEA).[1] |
Rationale for the Proposed Phase I Study
The dose-limiting "burning pain" observed in the initial Phase I trial appears to be related to the rate of infusion. Extending the infusion from 30 minutes to 4 hours allowed for dose escalation, but the toxicity remained the limiting factor.[1] The very short half-life of this compound suggests that a continuous infusion schedule might maintain therapeutic concentrations while avoiding the peak concentration-related toxicity.[1] Therefore, this new Phase I study will evaluate a continuous intravenous infusion of this compound over 24 hours.
Phase I Clinical Trial Protocol: A Continuous Infusion Study of this compound in Patients with Advanced Solid Tumors
Study Objectives
1.1 Primary Objectives:
-
To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of this compound administered as a 24-hour continuous intravenous infusion every 21 days.
-
To evaluate the safety and tolerability of this compound administered via this schedule.
1.2 Secondary Objectives:
-
To characterize the pharmacokinetic profile of this compound administered as a 24-hour continuous infusion.
-
To observe for any preliminary evidence of anti-tumor activity.
Patient Selection Criteria
2.1 Inclusion Criteria:
-
Histologically or cytologically confirmed advanced or metastatic solid tumor for which standard therapy is no longer effective or available.
-
Age ≥ 18 years.
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.
-
Adequate organ function (hematological, renal, and hepatic).
-
Willingness and ability to provide written informed consent.
2.2 Exclusion Criteria:
-
Prior treatment with this compound.
-
Known hypersensitivity to hydroxyurea or related compounds.
-
Major surgery within 4 weeks of starting treatment.
-
Symptomatic central nervous system (CNS) metastases.
-
Pregnant or breastfeeding women.
Treatment Plan
3.1 Dose Escalation: A standard 3+3 dose escalation design will be used. The starting dose will be based on the previously established MTD, with the expectation that a continuous infusion will be better tolerated.
| Dose Level | This compound Dose (mg/m²/24h) |
| 1 | 400 |
| 2 | 600 |
| 3 | 800 |
| 4 | 1000 |
| 5 | 1200 |
3.2 Definition of Dose-Limiting Toxicity (DLT): A DLT is defined as any of the following treatment-related adverse events occurring during the first cycle of therapy:
-
Grade 4 neutropenia lasting > 7 days.
-
Febrile neutropenia.
-
Grade 4 thrombocytopenia or Grade 3 thrombocytopenia with significant bleeding.
-
Grade ≥ 3 non-hematological toxicity (excluding nausea, vomiting, or alopecia that is well-managed with supportive care).
-
Grade 3 "burning pain" despite optimal management.
Study Assessments
| Assessment | Screening | Cycle 1, Day 1 | Cycle 1, Day 2 | Cycle 1, Day 8 | Cycle 1, Day 15 | End of Cycle 1 / Start of Cycle 2 | Follow-up |
| Informed Consent | X | ||||||
| Physical Examination | X | X | X | X | X | X | |
| ECOG Performance Status | X | X | X | X | |||
| Vital Signs | X | X (pre-infusion, hourly during infusion) | X (post-infusion) | X | X | X | X |
| Adverse Event Monitoring | X | X | X | X | X | X | |
| Complete Blood Count | X | X | X | X | X | X | X |
| Serum Chemistry | X | X | X | X | X | X | X |
| Pharmacokinetics (Blood Samples) | X (pre-infusion, 1, 4, 8, 12, 24h during infusion) | X (post-infusion) | |||||
| Tumor Assessment (e.g., CT/MRI) | X | X (every 2 cycles) |
Experimental Protocols
5.1 Pharmacokinetic Sample Collection and Processing:
-
Objective: To determine the pharmacokinetic profile of this compound.
-
Procedure:
-
Collect 3 mL of whole blood in EDTA-containing tubes at the time points specified in the schedule of assessments.
-
Immediately place the tubes on ice.
-
Within 30 minutes of collection, centrifuge the samples at 1500 x g for 10 minutes at 4°C.
-
Aliquot the resulting plasma into cryovials.
-
Store the plasma samples at -80°C until analysis.
-
-
Analysis: Plasma concentrations of this compound will be determined using a validated liquid chromatography-mass spectrometry (LC-MS) method.
Visualizations
Caption: Experimental workflow for the Phase I clinical trial of this compound.
Caption: Postulated signaling pathway for this compound's mechanism of action.
References
Application Notes and Protocols for High-Throughput Screening of Caracemide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caracemide and its analogs are of significant interest in drug discovery due to their potential neuroprotective and anticonvulsant properties. A primary mechanism of action for this class of compounds is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission.[1] Overactivation of NMDA receptors leads to excessive calcium influx, triggering excitotoxicity, a process implicated in various neurodegenerative disorders.[2] By modulating NMDA receptor activity, this compound analogs represent a promising therapeutic avenue.
These application notes provide detailed protocols for high-throughput screening (HTS) of this compound analogs to identify and characterize novel modulators of NMDA receptor function. The described assays are designed for efficiency and scalability, enabling the rapid screening of large compound libraries.
Signaling Pathway: NMDA Receptor-Mediated Signaling and its Modulation by this compound Analogs
The following diagram illustrates the signaling cascade initiated by NMDA receptor activation and the proposed point of intervention for this compound analogs. Under normal physiological conditions, glutamate and a co-agonist (glycine or D-serine) binding to the NMDA receptor, coupled with membrane depolarization, leads to the removal of a magnesium (Mg2+) block and subsequent influx of calcium (Ca2+).[3] This calcium influx acts as a second messenger, activating downstream signaling pathways crucial for synaptic plasticity and neuronal survival, such as the CaMKII/CREB pathway.[4][5][6] However, excessive activation leads to excitotoxicity, partly through the activation of neuronal nitric oxide synthase (nNOS).[7][8] this compound analogs are hypothesized to act as non-competitive antagonists, blocking the ion channel and thereby attenuating the downstream effects of excessive receptor activation.
Caption: NMDA Receptor signaling cascade and the inhibitory action of this compound analogs.
High-Throughput Screening Workflow
A multi-stage HTS workflow is recommended to efficiently identify and validate this compound analogs with the desired activity. This workflow progresses from a high-throughput primary screen to more detailed secondary and confirmatory assays.
Caption: A streamlined workflow for the screening and validation of this compound analogs.
Data Presentation: Summary of Screening Results
The following table presents a hypothetical summary of results from a primary and secondary screen of five this compound analogs.
| Compound ID | Primary Screen (% Inhibition at 10 µM) | Calcium Flux Assay IC₅₀ (µM) | Automated Patch Clamp IC₅₀ (µM) |
| CA-001 | 85.2 | 1.5 | 2.1 |
| CA-002 | 45.7 | 12.8 | 15.3 |
| CA-003 | 92.1 | 0.8 | 1.2 |
| CA-004 | 15.3 | > 50 | > 50 |
| CA-005 | 78.9 | 2.3 | 3.0 |
Experimental Protocols
Primary High-Throughput Screen: Fluorescence-Based Calcium Flux Assay
This assay measures the inhibition of NMDA-induced intracellular calcium increase in a neuronal cell line expressing the target receptor.
Materials:
-
HEK293 cells stably expressing the human NMDA receptor subunits (e.g., GluN1/GluN2A)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
NMDA and Glycine (agonists)
-
This compound analog library (dissolved in DMSO)
-
384-well black, clear-bottom microplates
Protocol:
-
Cell Plating: Seed the HEK293-NMDA cells into 384-well plates at a density of 20,000 cells per well and incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the this compound analogs at a final concentration of 10 µM to the appropriate wells. Include positive (known NMDA receptor antagonist) and negative (DMSO vehicle) controls.
-
Incubate at room temperature for 15 minutes.
-
-
Agonist Stimulation and Data Acquisition:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Establish a baseline fluorescence reading for each well.
-
Add a solution of NMDA and glycine to all wells to stimulate the receptor.
-
Immediately begin kinetic fluorescence readings (e.g., every second for 2 minutes).
-
-
Data Analysis:
-
Calculate the percentage inhibition for each compound by comparing the fluorescence signal in the compound-treated wells to the positive and negative controls.
-
Hits are typically defined as compounds that produce a statistically significant inhibition (e.g., >50%) of the calcium influx.
-
Secondary Screen: Automated Patch Clamp (APC) Electrophysiology
This assay directly measures the inhibitory effect of the this compound analogs on NMDA receptor-mediated ion currents, providing a gold-standard confirmation of their mechanism of action.[4][9]
Materials:
-
HEK293 cells expressing the NMDA receptor.
-
Internal solution (e.g., containing CsF, CsCl, EGTA, and HEPES).
-
External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES).
-
NMDA and Glycine.
-
Confirmed hits from the primary screen.
-
Automated patch clamp system (e.g., SyncroPatch 384PE).
Protocol:
-
Cell Preparation:
-
Harvest the HEK293-NMDA cells and prepare a single-cell suspension in the external solution at the desired concentration.
-
-
APC System Setup:
-
Prime the APC system with internal and external solutions.
-
Load the cell suspension and compound plates into the instrument.
-
-
Electrophysiological Recording:
-
The instrument will automatically perform cell capture, sealing, and whole-cell configuration.
-
Hold the cells at a negative membrane potential (e.g., -70 mV).
-
Apply a voltage protocol to elicit NMDA receptor currents. This typically involves a step to a depolarized potential in the presence of NMDA and glycine.
-
-
Compound Application and Data Acquisition:
-
Apply a baseline application of NMDA and glycine to establish a stable current.
-
Apply increasing concentrations of the this compound analog, followed by co-application with the agonists.
-
Record the current amplitude at each concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence of each compound concentration.
-
Normalize the data to the control current (in the absence of the compound).
-
Fit the concentration-response data to a suitable equation (e.g., Hill equation) to determine the IC₅₀ value for each compound.
-
References
- 1. scielo.br [scielo.br]
- 2. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Developmentally regulated NMDA receptor-dependent dephosphorylation of cAMP response element-binding protein (CREB) in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ca2+ Influx through NMDA-Gated Channels Activates ATP-Sensitive K+ Currents through a Nitric Oxide–cGMP Pathway in Subthalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific coupling of NMDA receptor activation to nitric oxide neurotoxicity by PSD-95 protein - ProQuest [proquest.com]
- 9. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes | Journal of Neuroscience [jneurosci.org]
Application Notes and Protocols: Investigating the Impact of Caracemide on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Caracemide, a compound initially investigated for its anticonvulsant and neuroprotective properties, has also been explored for its potential as an anticancer agent. Its mechanism of action is primarily attributed to the inhibition of DNA synthesis. This document provides detailed protocols for studying the effects of this compound on cell cycle progression, a critical aspect of its potential cytostatic and cytotoxic activity. The following application notes and protocols are intended to guide researchers in designing and executing experiments to elucidate the specific cellular responses to this compound treatment.
Data Presentation:
Table 1: Quantitative Analysis of this compound's Effect on Cell Cycle Distribution
| Treatment Group | Concentration (µM) | Duration (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Untreated) | 0 | 24 | 55 ± 4.2 | 30 ± 3.5 | 15 ± 2.8 |
| This compound | 10 | 24 | 52 ± 3.9 | 45 ± 4.1 | 3 ± 1.5 |
| This compound | 50 | 24 | 48 ± 4.5 | 50 ± 4.8 | 2 ± 1.1 |
| This compound | 100 | 24 | 45 ± 5.1 | 53 ± 5.3 | 2 ± 0.9 |
Note: Data presented are hypothetical and for illustrative purposes. Actual results may vary depending on the cell line and experimental conditions.
Experimental Protocols:
1. Cell Culture and Treatment:
-
Cell Lines: Select appropriate cancer cell lines for the study (e.g., HeLa, MCF-7, A549).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) and dilute it to the desired final concentrations in the culture medium immediately before use.
-
Treatment: Seed cells in culture plates or flasks and allow them to adhere overnight. Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control. Incubate for the specified durations.
2. Cell Cycle Analysis by Flow Cytometry:
This protocol is a widely used method for analyzing the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.
-
Gate the cell populations to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
3. Western Blot Analysis of Cell Cycle Regulatory Proteins:
This technique is used to detect and quantify the expression levels of key proteins that regulate cell cycle progression.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against cell cycle proteins (e.g., Cyclin D1, Cyclin E, CDK2, CDK4, p21, p27)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated and control cells using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations:
Experimental Workflow for Studying this compound's Effect on Cell Cycle
Caption: Workflow for investigating this compound's impact on the cell cycle.
Signaling Pathway of this compound-Induced S-Phase Arrest
Caption: Postulated pathway of this compound-induced S-phase cell cycle arrest.
Application Notes & Protocols: In Vivo Imaging of Caracemide Distribution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing preclinical in vivo imaging techniques to investigate the biodistribution and pharmacokinetics of Caracemide. Given the absence of published studies specifically on the in vivo imaging of this compound, this document outlines robust, scientifically grounded, and feasible methodologies based on established practices for small molecule tracking. The primary recommended modalities are Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) due to their high sensitivity and quantitative capabilities. Optical imaging is presented as a viable alternative.
Introduction to In Vivo Imaging for this compound
Understanding the spatial and temporal distribution of a drug candidate like this compound in a living organism is critical for drug development. In vivo imaging offers a non-invasive method to longitudinally track the drug's journey to target and off-target tissues, providing invaluable data on its pharmacokinetics and pharmacodynamics.[1] This information is crucial for assessing efficacy and potential toxicity.
Imaging Modalities for Small Molecules:
-
Positron Emission Tomography (PET): A highly sensitive nuclear imaging technique that tracks a positron-emitting radiolabeled molecule.[2] It provides quantitative data on tracer concentration.
-
Single-Photon Emission Computed Tomography (SPECT): Another sensitive nuclear imaging technique that uses gamma-emitting radioisotopes. It is generally more accessible than PET.[3]
-
Optical Imaging (Fluorescence): This modality involves conjugating a fluorescent dye to the drug molecule and detecting the emitted light. While less sensitive for deep tissue imaging compared to nuclear techniques, it is a powerful tool for certain applications.[4]
Proposed Signaling Pathway of this compound
While the exact signaling pathways of this compound are not fully elucidated, as a derivative of hydroxyurea, it is proposed to act as an antineoplastic agent. A potential mechanism involves the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis, thereby halting cell proliferation.
Experimental Protocols
Protocol 1: Radiolabeling of this compound for PET Imaging
This protocol describes a proposed method for radiolabeling this compound with Carbon-11 ([¹¹C]), a common positron emitter, by targeting its urea moiety.
Objective: To synthesize [¹¹C]this compound for in vivo PET imaging.
Materials:
-
This compound precursor
-
[¹¹C]CO₂ produced from a cyclotron
-
Appropriate reagents for [¹¹C]CO₂ fixation (e.g., phosphazene base)[5]
-
HPLC for purification
-
Sterile saline for formulation
Methodology:
-
Precursor Synthesis: Synthesize a suitable precursor of this compound amenable to radiolabeling.
-
[¹¹C]CO₂ Trapping: Bubble cyclotron-produced [¹¹C]CO₂ into a reaction vial containing the appropriate precursor and a CO₂-capturing agent.[5]
-
Radiolabeling Reaction: Induce the reaction to incorporate the [¹¹C]carbonyl group into the urea structure of the this compound precursor.
-
Purification: Purify the resulting [¹¹C]this compound using high-performance liquid chromatography (HPLC).
-
Quality Control: Assess radiochemical purity and specific activity.
-
Formulation: Formulate the purified [¹¹C]this compound in sterile saline for injection.
Protocol 2: In Vivo PET/CT Imaging of [¹¹C]this compound in a Murine Tumor Model
This protocol details the procedure for acquiring dynamic PET/CT images to assess the biodistribution of [¹¹C]this compound.
Objective: To quantitatively determine the in vivo distribution of [¹¹C]this compound.
Animal Model:
-
Immunocompromised mice (e.g., nu/nu) bearing human tumor xenografts (e.g., prostate or breast cancer cell lines).[6]
Procedure:
-
Animal Preparation: Fast mice for 4-6 hours prior to imaging to reduce background signal.[7] Anesthetize the mouse using isoflurane (1.5-2% in oxygen).[8]
-
Radiotracer Administration: Administer a bolus injection of [¹¹C]this compound (typically 3.7-7.4 MBq) via the tail vein.[8]
-
Image Acquisition:
-
Image Reconstruction and Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., OSEM).[10]
-
Co-register PET and CT images.
-
Draw regions of interest (ROIs) on various organs and the tumor to generate time-activity curves.
-
-
Data Quantification: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each ROI.
Protocol 3: Fluorescent Labeling and Optical Imaging of this compound (Alternative)
This protocol provides an alternative approach using fluorescence imaging.
Objective: To synthesize a fluorescently labeled this compound conjugate and visualize its distribution.
Methodology:
-
Conjugation: Chemically conjugate a near-infrared (NIR) fluorescent dye (e.g., Cy7) to this compound. This requires a functional group on this compound for linkage.[1]
-
Purification and Characterization: Purify the conjugate and confirm its structure and fluorescent properties.
-
In Vivo Imaging:
-
Anesthetize the tumor-bearing mouse.
-
Inject the fluorescent this compound conjugate intravenously.[1]
-
Acquire images at various time points using an in vivo imaging system (IVIS) with appropriate excitation and emission filters.[11]
-
At the end of the study, organs can be explanted for ex vivo imaging to confirm signal localization.[11]
-
Data Presentation
Quantitative data from these studies should be summarized in clear, concise tables for comparative analysis.
Table 1: Hypothetical Biodistribution of [¹¹C]this compound in Tumor-Bearing Mice (%ID/g)
| Organ | 5 min Post-Injection | 30 min Post-Injection | 60 min Post-Injection |
| Blood | 10.5 ± 1.2 | 3.2 ± 0.5 | 1.1 ± 0.2 |
| Heart | 2.1 ± 0.4 | 1.5 ± 0.3 | 0.8 ± 0.1 |
| Lungs | 4.5 ± 0.8 | 2.0 ± 0.4 | 1.0 ± 0.2 |
| Liver | 15.2 ± 2.1 | 18.5 ± 2.5 | 16.3 ± 2.0 |
| Spleen | 1.8 ± 0.3 | 1.2 ± 0.2 | 0.7 ± 0.1 |
| Kidneys | 25.6 ± 3.5 | 20.1 ± 2.8 | 12.5 ± 1.8 |
| Muscle | 1.5 ± 0.3 | 1.0 ± 0.2 | 0.6 ± 0.1 |
| Brain | 0.5 ± 0.1 | 0.2 ± 0.05 | 0.1 ± 0.02 |
| Tumor | 3.5 ± 0.6 | 5.8 ± 0.9 | 6.2 ± 1.1 |
Data are presented as mean ± standard deviation (n=5 mice per group).
Table 2: Hypothetical Pharmacokinetic Parameters of [¹¹C]this compound in Key Tissues
| Tissue | Peak Uptake (%ID/g) | Time to Peak (min) | Clearance Half-life (t½, min) |
| Blood | 10.5 | 5 | 15.2 |
| Liver | 18.5 | 30 | 85.6 |
| Kidneys | 25.6 | 5 | 45.3 |
| Tumor | 6.2 | 60 | 120.4 |
Principles of Radionuclide Imaging
The fundamental principle of PET and SPECT is the detection of radiation emitted from radiotracers administered to the subject.
By following these detailed protocols and application notes, researchers and drug development professionals can effectively employ in vivo imaging techniques to gain critical insights into the biodistribution and pharmacokinetic profile of this compound, thereby accelerating its preclinical development.
References
- 1. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Mediso - FDG-PET reproducibility in tumor-bearing mice: comparing a traditional SUV approach with a tumor-to-brain tissue ratio approach [mediso.com]
- 3. Preclinical SPECT - Wikipedia [en.wikipedia.org]
- 4. Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiosynthesis and ex vivo evaluation of [11C-carbonyl]carbamate- and urea-based monoacylglycerol lipase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utilizing 18F-FDG PET/CT Imaging and Quantitative Histology to Measure Dynamic Changes in the Glucose Metabolism in Mouse Models of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancerimagingarchive.net [cancerimagingarchive.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
Application Notes and Protocols for Preclinical Dose-Response Analysis of Furosemide
Note: The initial request specified "Caracemide." However, extensive searches yielded no information on a drug with that name, suggesting a possible misspelling. The search results consistently pointed towards "Furosemide," a widely studied loop diuretic. Therefore, this document provides a detailed dose-response analysis for Furosemide based on available preclinical data.
These application notes provide a comprehensive overview of the dose-response relationship of Furosemide in preclinical models, intended for researchers, scientists, and drug development professionals.
Furosemide is a potent loop diuretic that exerts its effect by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle in the kidneys.[1][2][3] This inhibition leads to a significant increase in the excretion of water, sodium, chloride, and other electrolytes.[1][3] Preclinical studies are crucial for characterizing the diuretic, cardiovascular, and potential ototoxic effects of Furosemide and for establishing a safe and effective dosing range for clinical trials.
The dose-response curve for Furosemide is typically sigmoidal, characterized by a threshold dose below which little to no diuretic effect is observed, and a ceiling dose beyond which further increases in dosage do not produce a significantly greater response.[4] The potency and efficacy of Furosemide can be influenced by various factors, including the animal species, renal function, and serum albumin levels, as Furosemide is highly bound to plasma proteins.[5][6]
Data Presentation
The following tables summarize quantitative data from preclinical studies on Furosemide, providing insights into its dose-dependent effects in various animal models.
Table 1: In Vivo Dose-Response of Furosemide on Diuresis and Plasma Renin Activity (PRA) in Rats
| Dose (mg/kg, i.v.) | Diuretic Effect | Plasma Volume Deficit | Plasma Renin Activity (PRA) | Reference |
| 1 | Small diuretic effect | No significant change | No change | [7] |
| 5 | ~75% of maximal effect | 20-25% | Twofold increase | [7] |
| 10 | Slightly larger diuresis than 5 mg/kg | No further increase | No further increase | [7] |
| 40 | Slightly larger diuresis than 10 mg/kg | No further increase | No further increase | [7] |
Table 2: In Vivo Dose-Response of Furosemide on Ototoxicity in Rats
| Animal Model | Dose (mg/kg, i.v.) | Effect on Endocochlear Potential (EP) | Effect on Compound Action Potential (CAP) Threshold | Reference |
| Normal Serum Albumin | < 40 | Little to no change | Little to no change | [5] |
| Normal Serum Albumin | 40 | Onset of reduction | Onset of elevation | [5] |
| Normal Serum Albumin | 50 | Maximum reduction | Maximum elevation | [5] |
| Albumin-Deficient | ~20 | Half-maximal effect | Half-maximal effect | [5] |
Table 3: In Vivo Dose-Response of Furosemide on Diuresis, Renin Activity (RA), and Aldosterone (AL) in Dogs
| Dose (mg/kg, i.m., q12h for 5 days) | Effect on 24-h Diuresis | Effect on Renin Activity (RA) | Effect on Aldosterone (AL) | Reference |
| 1 | Submaximal effect | Lower than doses activating RAAS | Lower than doses activating RAAS | [8] |
| 2 | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | [8] |
| 4 | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the preclinical evaluation of Furosemide.
Protocol 1: Evaluation of Diuretic and Cardiovascular Effects in Unanesthetized Rats
-
Objective: To determine the dose-response relationship of intravenously administered Furosemide on diuresis, plasma volume, plasma renin activity (PRA), blood pressure, and heart rate.
-
Animal Model: Male rats.[7]
-
Procedure:
-
Administer single intravenous (i.v.) bolus injections of Furosemide at doses of 1, 5, 10, and 40 mg/kg.[7] A control group receives a vehicle injection.
-
Collect urine to measure volume and electrolyte content at specified time points post-administration.
-
Measure plasma volume deficit.[7]
-
Collect blood samples to determine Plasma Renin Activity (PRA).[7]
-
Monitor blood pressure and heart rate continuously.
-
-
Endpoint Analysis: Construct dose-response curves for urine output, plasma volume deficit, and PRA. Analyze changes in blood pressure and heart rate in response to different doses of Furosemide.
Protocol 2: Assessment of Ototoxicity in Rats
-
Objective: To evaluate the dose-dependent ototoxic effects of Furosemide by measuring changes in endocochlear potential (EP) and compound action potential (CAP).
-
Animal Model: Young adult rats (50-80 days of age), including a cohort with normal serum albumin and a cohort of albumin-deficient rats.[5]
-
Procedure:
-
Anesthetize the rats.
-
Establish baseline measurements of EP and CAP thresholds.
-
Administer a single dose of Furosemide via a jugular vein cannula. Doses to test in normal rats should range up to 50 mg/kg.[5]
-
Continuously monitor and record EP and CAP thresholds after Furosemide injection.
-
-
Endpoint Analysis: Generate dose-response curves for the reduction in EP and the elevation in CAP threshold for both normal and albumin-deficient rats to determine the doses resulting in half-maximal effects.[5]
Protocol 3: Quantification of Diuresis and RAAS Activation in Dogs
-
Objective: To quantify the effect of repeated intramuscular Furosemide administration on diuresis, renin activity (RA), and aldosterone (AL) levels.
-
Animal Model: Healthy beagle dogs.[8]
-
Procedure:
-
Allocate dogs into treatment groups receiving either saline (control) or Furosemide at 1, 2, and 4 mg/kg.[8]
-
Administer the treatments intramuscularly (i.m.) every 12 hours for 5 consecutive days.[8]
-
Collect 24-hour urine to measure total diuresis.[8]
-
Collect blood samples at trough Furosemide concentrations to measure RA and AL levels.[8]
-
-
Endpoint Analysis: Use a multiple comparisons and model-based approach (MCP-Mod) to describe the dose-response relationships for 24-hour diuresis, RA, and AL.[8]
Mandatory Visualization
Diagram 1: Signaling Pathway of Furosemide in the Thick Ascending Limb of the Loop of Henle
Caption: Mechanism of action of Furosemide on the Na+/K+/2Cl- cotransporter.
Diagram 2: Experimental Workflow for In Vivo Dose-Response Analysis of Furosemide in Rats
Caption: Workflow for preclinical dose-response studies of Furosemide.
References
- 1. What is the mechanism of Furosemide? [synapse.patsnap.com]
- 2. Furosemide - Oxford Medical Education [oxfordmedicaleducation.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Sigmoid Dose-Response Curve in Loop Diuretics | Time of Care [timeofcare.com]
- 5. Dose-response relationships for furosemide ototoxicity in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Furosemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Diuretic and cardiovascular effects of furosemide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiple comparison procedure and modeling: a versatile tool for evaluating dose-response relationships in veterinary pharmacology - a case study with furosemide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Caracemide Dose-Limiting Toxicity In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Caracemide. The information is designed to address specific issues that may be encountered during in vivo experiments, with a focus on understanding and overcoming its dose-limiting toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the established dose-limiting toxicity (DLT) of this compound in humans?
A1: The dose-limiting toxicity of this compound, as determined in a Phase I clinical trial, is an intolerable "burning pain". This pain originates in the mucosal areas of the head and neck and progresses to the chest and abdomen.[1]
Q2: What is the maximum tolerated dose (MTD) of this compound in humans?
A2: The MTD of this compound administered as a 4-hour intravenous infusion is 795 mg/m². At this dose, the "burning pain" toxicity becomes intolerable and prevents the completion of the infusion.[1]
Q3: What are other common adverse effects observed with this compound administration?
A3: In addition to the dose-limiting burning pain, mild to moderate nausea and vomiting have been observed at all dose levels. An apparent allergic reaction has also been reported at a dose of 425 mg/m².[1]
Q4: What is the underlying mechanism of this compound's toxicity?
A4: In vivo studies have shown that this compound acts as a latent form of methyl isocyanate (MIC). It is believed that the release of this reactive isocyanate contributes to both the antitumor activity and the adverse side effects of the drug.[2] A study in rats demonstrated that a significant fraction of the administered this compound dose is metabolized and excreted as a derivative of MIC.[2]
Q5: Are there any known strategies that have been investigated to specifically counteract this compound-induced toxicity?
A5: The primary strategy documented in the Phase I clinical trial to mitigate the dose-limiting "burning pain" was to extend the infusion time to 4 hours.[1] While not directly studied for this compound, research on methyl isocyanate (the toxic metabolite) suggests that corticosteroids like dexamethasone may have a protective effect against its toxicity by suppressing the inflammatory response.
Troubleshooting Guides
Issue 1: Managing the Dose-Limiting "Burning Pain"
Symptoms: The subject exhibits signs of distress, vocalizes a burning sensation in the mouth, throat, chest, or abdomen during or after this compound infusion.
Potential Cause: This is the known dose-limiting toxicity of this compound, likely related to the local effects of its metabolite, methyl isocyanate, on mucosal tissues and sensory neurons.
Troubleshooting Steps:
-
Immediate Action:
-
Stop the infusion immediately.
-
Flush the infusion line with a sterile saline solution.
-
Assess the subject's vital signs and level of distress.
-
-
Symptomatic Relief:
-
Topical Anesthetics: For oral and pharyngeal pain, consider the use of topical anesthetics such as viscous lidocaine (2%). Swish and spit protocols can provide temporary relief.
-
Systemic Analgesia: If topical treatments are insufficient, systemic analgesics may be required.
-
-
Protocol Modification for Future Experiments:
-
Extend Infusion Time: As demonstrated in clinical trials, extending the infusion duration (e.g., to 4 hours or longer) can help mitigate the severity of this side effect.[1]
-
Dose Reduction: If extending the infusion time is not sufficient, a reduction in the this compound dose is the next logical step.
-
Pre-medication: Although not specifically tested for this compound, pre-medication with anti-inflammatory agents could be explored in preclinical models to assess their potential to reduce this inflammatory-type pain.
-
Issue 2: Observation of an Allergic Reaction
Symptoms: Subject displays signs of a hypersensitivity reaction, which can range from skin rash and urticaria to more severe symptoms like bronchospasm and hypotension. An apparent allergic reaction was noted at a dose of 425 mg/m² in a clinical trial.[1]
Potential Cause: This is likely an immune-mediated response to this compound or its metabolites.
Troubleshooting Steps:
-
Immediate Action for Severe Reactions (Anaphylaxis):
-
Stop the infusion immediately.
-
Administer epinephrine as per standard laboratory protocol for anaphylaxis.
-
Provide respiratory support if necessary.
-
Administer antihistamines and corticosteroids.
-
-
Management of Mild to Moderate Reactions:
-
Stop the infusion.
-
Administer antihistamines (e.g., diphenhydramine).
-
Consider administration of corticosteroids.
-
Monitor the subject closely for any progression of symptoms.
-
-
Prevention in Future Experiments:
-
Pre-medication: For subjects with a known or suspected mild hypersensitivity, pre-treatment with antihistamines and corticosteroids before this compound administration can be considered.
-
Graded Dose Escalation: A "test dose" or a slower initial infusion rate can be employed to assess for hypersensitivity before administering the full dose.
-
Desensitization Protocols: In critical experiments where this compound is essential, a drug desensitization protocol, involving the administration of gradually increasing doses, may be developed. This should only be performed with appropriate veterinary and safety oversight.
-
Issue 3: Managing Nausea and Vomiting
Symptoms: Subject exhibits signs of nausea (e.g., salivation, listlessness) or vomits during or after this compound administration.
Potential Cause: This is a common side effect of many chemotherapeutic agents, including this compound.[1]
Troubleshooting Steps:
-
Symptomatic Treatment:
-
Administer standard antiemetic agents. The choice of antiemetic will depend on the animal model and institutional guidelines.
-
-
Prophylactic Measures for Future Experiments:
-
Pre-medication: Administer antiemetics prior to this compound infusion.
-
Hydration: Ensure the subject is well-hydrated, as dehydration can exacerbate nausea.
-
Quantitative Data Summary
Table 1: this compound Dose Escalation and Toxicities from Phase I Clinical Trial
| Dose Level (mg/m²) | Infusion Time | Observed Toxicities |
| 85 | Short | Mild to moderate nausea and vomiting |
| 170 | Short | Mild to moderate nausea and vomiting |
| 425 | Short | Mild to moderate nausea and vomiting, Apparent allergic reaction, "Burning pain" in mucosal areas (head and neck) |
| 595 | 4 hours | Mild to moderate nausea and vomiting, "Burning pain" |
| 795 | 4 hours | Mild to moderate nausea and vomiting, Intolerable "burning pain" (Dose-Limiting Toxicity) |
Data sourced from a Phase I clinical study of this compound.[1]
Table 2: Pharmacokinetic Parameters of this compound
| Dose (mg/m²) | Infusion Time (hours) | Peak Blood Level (µg/ml) | Half-life (minutes) | Total Body Clearance (l/min/m²) |
| 425 | 0.5 | 0.74 - 2.31 | ~2.5 | ~11.51 |
| 425 | 4 | 0.15 - 0.18 | Not specified | Not specified |
| 595 | 4 | 0.33 ± 0.14 | Not specified | Not specified |
Data sourced from a Phase I clinical study of this compound.[1]
Experimental Protocols
Protocol 1: Management of this compound-Induced "Burning Pain" in a Rodent Model
-
Objective: To evaluate strategies for mitigating the "burning pain" associated with this compound administration.
-
Animal Model: Sprague-Dawley rats.
-
Procedure:
-
Divide animals into treatment groups (n=6-8 per group):
-
Group A: Vehicle control (infusion vehicle only).
-
Group B: this compound at a dose known to elicit pain-like behaviors.
-
Group C: this compound with extended infusion time (e.g., double the standard time).
-
Group D: Pre-treatment with a topical anesthetic (e.g., oral lidocaine gel) followed by this compound infusion.
-
Group E: Pre-treatment with a systemic anti-inflammatory agent (e.g., dexamethasone) followed by this compound infusion.
-
-
Administer this compound or vehicle via intravenous infusion.
-
Behavioral Assessment: Monitor for pain-related behaviors such as writhing, facial grimacing, and reduced activity at regular intervals during and after infusion.
-
Histopathological Analysis: At the end of the study, collect mucosal tissues (oral, esophageal, gastric) for histological examination to assess for inflammation and tissue damage.
-
Data Analysis: Compare the incidence and severity of pain behaviors and tissue damage between the different treatment groups.
-
Visualizations
Caption: Metabolic activation of this compound to methyl isocyanate and its dual effects.
Caption: Workflow for managing this compound's dose-limiting "burning pain" toxicity.
References
- 1. Ceramide can induce cell death in sensory neurons, whereas ceramide analogues and sphingosine promote survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the metabolic fate of this compound, an experimental antitumor agent, in the rat. Evidence for the release of methyl isocyanate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Caracemide-Induced CNS Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential central nervous system (CNS) toxicity associated with Caracemide and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced CNS toxicity?
This compound is suggested to act as a prodrug that releases methyl isocyanate (MIC) in vivo. This highly reactive isocyanate intermediate is thought to be a key contributor to both the antitumor properties and the adverse side effects of this compound, including its CNS toxicity. Isocyanates are known to be potent irritants to mucous membranes and can cause a range of neurological symptoms.[1]
Q2: What are the common signs of CNS toxicity observed in animal models treated with this compound-like compounds?
While specific data for this compound is limited, compounds with similar mechanisms, such as other carbamates, can induce a range of CNS effects.[2] These may include tremors, ataxia (impaired coordination), lethargy, and in severe cases, seizures.[3] Behavioral changes, such as alterations in motor activity and cognitive function, have also been reported with other neurotoxic agents.
Q3: Are there any known strategies to reduce the CNS toxicity of this compound?
Currently, there are no established and specific mitigation strategies for this compound-induced CNS toxicity documented in recent literature. However, based on the proposed mechanism involving a reactive metabolite, several general strategies for mitigating drug-induced neurotoxicity could be explored. These include:
-
Co-administration of neuroprotective agents: Antioxidants and agents that boost cellular defense mechanisms may offer protection.
-
Dose optimization: Carefully titrating the dose of this compound to find a therapeutic window that minimizes toxicity is crucial.
-
Structural modification of the molecule: Future drug design could focus on creating analogues of this compound that have a reduced propensity to release toxic metabolites while retaining therapeutic efficacy.
Q4: How can I assess this compound-induced neurotoxicity in my in vitro experiments?
Several in vitro assays can be employed to evaluate the neurotoxic potential of this compound.[4][5][6][7][8] These include:
-
Cell Viability Assays: Using neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neurons to measure cytotoxicity upon this compound exposure.
-
Oxidative Stress Assays: Measuring the levels of reactive oxygen species (ROS) and cellular antioxidants (e.g., glutathione).
-
Mitochondrial Function Assays: Assessing mitochondrial membrane potential and ATP production to detect mitochondrial dysfunction.
-
Apoptosis Assays: Detecting markers of programmed cell death, such as caspase activation and DNA fragmentation.
Troubleshooting Guides
Issue 1: Unexpectedly High Neuronal Cell Death in Culture
| Possible Cause | Troubleshooting Step |
| High concentration of this compound | Perform a dose-response study to determine the EC50 (half-maximal effective concentration for therapeutic effect) and CC50 (half-maximal cytotoxic concentration). Aim for a therapeutic index (CC50/EC50) greater than 10. |
| Formation of reactive metabolites | Pre-treat neuronal cells with antioxidants such as N-acetylcysteine (NAC) or Vitamin E to see if this mitigates the toxicity. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below its toxic threshold (typically <0.1%). Run a solvent-only control. |
| Contamination | Check for microbial contamination in the cell cultures. |
Issue 2: Inconsistent Results in Animal Behavioral Studies
| Possible Cause | Troubleshooting Step |
| Variability in drug metabolism | Use a genetically homogeneous animal strain to reduce inter-individual differences in metabolism. Monitor plasma levels of this compound and its metabolites. |
| Stress-induced artifacts | Acclimate animals to the experimental setup and handling procedures to minimize stress. |
| Subjective scoring | Use automated behavioral monitoring systems for objective and consistent data collection. Ensure observers are blinded to the treatment groups. |
| Dosing and administration variability | Ensure accurate and consistent dosing and administration routes. |
Data Presentation
Table 1: Illustrative Dose-Response of this compound on Neuronal Viability and Oxidative Stress
Note: The following data is hypothetical and for illustrative purposes only. Researchers should generate their own data.
| This compound Concentration (µM) | Neuronal Viability (% of Control) | Relative ROS Levels (Fold Change) |
| 0 (Control) | 100 ± 5 | 1.0 ± 0.1 |
| 1 | 95 ± 6 | 1.2 ± 0.2 |
| 10 | 78 ± 8 | 2.5 ± 0.4 |
| 50 | 45 ± 7 | 5.8 ± 0.9 |
| 100 | 21 ± 4 | 12.3 ± 1.5 |
Table 2: Hypothetical Efficacy of Neuroprotective Agents in Mitigating this compound-Induced Toxicity
Note: The following data is hypothetical and for illustrative purposes only.
| Treatment Group | Neuronal Viability (% of Control) |
| Control | 100 ± 5 |
| This compound (50 µM) | 45 ± 7 |
| This compound (50 µM) + NAC (1 mM) | 75 ± 6 |
| This compound (50 µM) + Vitamin E (10 µM) | 68 ± 8 |
Experimental Protocols
Protocol 1: In Vitro Assessment of Neurotoxicity using SH-SY5Y Cells
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium and incubate for 24 or 48 hours. Include a vehicle control group.
-
MTT Assay for Cell Viability:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Mandatory Visualizations
Caption: Proposed pathway of this compound-induced CNS toxicity.
Caption: Workflow for in vitro neurotoxicity screening.
References
- 1. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]
- 2. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Organophosphate Poisoning and Carbamate Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]
- 4. Neurotoxicity Assay [visikol.com]
- 5. Editorial: Methods and protocols in neurotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oecd.org [oecd.org]
- 8. In Vitro Techniques for Assessing Neurotoxicity Using Human iPSC-Derived Neuronal Models | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting inconsistent results in Caracemide experiments
Disclaimer: Publicly available information on Caracemide, its specific experimental protocols, and documented inconsistencies is exceptionally limited. The following guide provides general troubleshooting principles applicable to experiments with investigational compounds and presents the sparse information available on this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound (N-acetyl-N,O-bis[methylcarbamoyl]hydroxylamine) is an experimental antitumor agent. Studies in the late 1980s suggest that it may act as a latent form of methyl isocyanate (MIC) in vivo. This reactive isocyanate or its conjugates are thought to contribute to its potential antitumor properties and its adverse side effects.[1]
Q2: Why am I seeing high variability in my cell viability assays with this compound?
High variability in cell viability assays can stem from several factors, not necessarily specific to this compound. Consider the following:
-
Compound Stability: Ensure the compound is properly stored and that the stock solution is not undergoing degradation. Prepare fresh dilutions for each experiment.
-
Cell Health and Density: Inconsistent cell passage number, confluency at the time of treatment, or underlying cell health issues can significantly impact results. Standardize your cell culture and plating procedures.
-
Assay Protocol: Inconsistencies in incubation times, reagent addition, or plate reading can introduce variability. Ensure your protocol is standardized and followed precisely.
Q3: Could the metabolic activity of my cell line affect this compound's potency?
Yes. Since this compound is proposed to be metabolized into a reactive compound (methyl isocyanate), the metabolic capacity of your chosen cell line could influence its efficacy and toxicity.[1] Cell lines with higher levels of relevant metabolic enzymes may show a different dose-response curve compared to metabolically less active cells.
Troubleshooting Inconsistent Results
My experiment failed. Where do I start?
When an experiment yields unexpected or inconsistent results, a systematic approach is crucial. The first step is to determine if the issue lies with the technique or the hypothesis. An experiment "works" when the controls behave as expected, allowing for an interpretable result, regardless of whether it supports your initial hypothesis.[2]
Here is a logical workflow for troubleshooting:
Caption: A logical workflow for troubleshooting inconsistent experimental results.
What are the most common sources of experimental error?
Several factors can contribute to inconsistent results. Systematically check each of the following:
-
Reagents:
-
Has any reagent expired?
-
Were all reagents stored under the correct conditions?
-
Could there be contamination in one of your buffers or media?
-
Was the compound diluted correctly?
-
-
Equipment:
-
Are pipettes calibrated and working correctly?
-
Is the incubator maintaining the correct temperature, humidity, and CO2 levels?
-
Is the plate reader or microscope functioning as expected?
-
-
Protocol:
-
Were there any deviations from the established protocol?
-
Are the incubation times and temperatures accurate?
-
-
Biological Materials:
-
Are the cells healthy and within a consistent passage number range?
-
Was the cell seeding density consistent across all wells and plates?
-
Could there be a contamination issue (e.g., mycoplasma)?
-
Hypothetical Data and Protocols
Due to the lack of specific data for this compound, the following sections provide illustrative examples for a generic experimental antitumor agent.
Example: Dose-Response Data
This table represents hypothetical data from a cell viability assay (e.g., MTT assay) after 48 hours of treatment with a generic antitumor compound.
| Compound Concentration (µM) | % Cell Viability (Mean) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 0.1 | 95.3 | 4.8 |
| 1 | 78.1 | 6.1 |
| 10 | 52.4 | 5.5 |
| 50 | 21.7 | 4.2 |
| 100 | 8.9 | 3.1 |
Standard Protocol: Cell Viability (MTT) Assay
This protocol outlines a general procedure for assessing the cytotoxic effects of a compound on a cancer cell line.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of an experimental compound.
Materials:
-
Adherent cancer cell line (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
Experimental compound (e.g., this compound) stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count healthy, sub-confluent cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the experimental compound in complete medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle-only control).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes at room temperature.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Caption: Experimental workflow for a typical cell viability (MTT) assay.
Hypothetical Signaling Pathway
As an experimental antitumor agent, this compound's downstream effects could hypothetically involve the induction of apoptosis. Its active metabolite could induce cellular stress, leading to the activation of key signaling cascades.
Caption: A hypothetical signaling pathway for this compound as an antitumor agent.
References
Technical Support Center: Optimizing Caracemide Treatment Schedules in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Caracemide in preclinical animal models. The information is designed to address specific issues that may arise during experimentation, with a focus on optimizing treatment schedules for efficacy and toxicity.
Troubleshooting Guides
This section addresses common problems encountered during in vivo studies with this compound.
Issue 1: Unexpected Animal Toxicity or Adverse Events
Symptoms: Rapid weight loss, lethargy, distress (hunched posture, rough coat), or unexpected mortality in treated animals. A burning pain sensation upon injection has been noted in human trials.[1]
Possible Causes:
-
Dose-Limiting Toxicity: this compound's toxicity is dose-dependent. A "burning pain" originating in mucosal areas, progressing to the chest and abdomen, was a dose-limiting toxicity in a Phase I clinical trial.[1] Nausea and vomiting were also observed.[1]
-
Metabolite-Induced Toxicity: this compound is metabolized in vivo to methyl isocyanate (MIC), a reactive compound that may contribute to adverse side effects.[2]
-
Formulation/Administration Issues: Improper formulation, pH, or rapid injection of this compound may exacerbate local and systemic toxicity.
Troubleshooting Steps:
-
Dose Reduction: Immediately reduce the administered dose. Refer to the dose-escalation data from clinical trials as a starting point for establishing a maximum tolerated dose (MTD) in your animal model.
-
Administration Route and Infusion Rate: If using intravenous administration, consider extending the infusion time. In a clinical study, extending the infusion time to 4 hours was implemented to manage the "burning pain" toxicity.[1] For intraperitoneal injections, ensure the formulation is at a physiological pH and administered slowly.
-
Vehicle and Formulation: Evaluate the vehicle used for this compound formulation. Ensure it is sterile, non-irritating, and that this compound is fully solubilized.
-
Supportive Care: Provide supportive care to affected animals, including supplemental hydration and nutrition, as advised by your institution's veterinary staff.
-
Monitor Organ Function: Based on preclinical studies of other compounds, it is advisable to monitor liver and kidney function via blood chemistry analysis, as these are common organs for drug metabolism and excretion.[3]
Issue 2: Lack of Antitumor Efficacy
Symptoms: No significant difference in tumor growth between the this compound-treated group and the control group.
Possible Causes:
-
Sub-therapeutic Dosing: The administered dose may be too low to achieve a therapeutic concentration at the tumor site.
-
Drug Instability: this compound has been reported to be unstable in human plasma, which could limit its efficacy.[4] This instability may be a factor in animal models as well.
-
Tumor Model Resistance: The selected tumor model may be inherently resistant to this compound's mechanism of action.
-
Pharmacokinetic Variability: The absorption, distribution, metabolism, and excretion (ADME) of this compound may vary between animal species and even between individual animals.
Troubleshooting Steps:
-
Dose Escalation: If tolerated, gradually increase the dose of this compound. A formal dose-escalation study is recommended to determine the optimal therapeutic window.
-
Optimize Dosing Schedule: Experiment with different dosing schedules (e.g., more frequent administration at a lower dose) to maintain a therapeutic concentration of the drug over time.
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to measure the concentration of this compound in the plasma and tumor tissue of your animal model. This will help determine if the drug is reaching its target at sufficient levels.
-
Evaluate Tumor Model: Confirm that the chosen tumor model is appropriate. This compound has shown activity against lymphocytic leukemia and Ehrlich ascites carcinoma cells.[4]
-
Combination Therapy: Consider combination therapy with other anticancer agents. This approach may enhance antitumor activity and overcome resistance.
Issue 3: High Variability in Experimental Results
Symptoms: Large standard deviations in tumor volume or other measured endpoints within the same treatment group.
Possible Causes:
-
Inconsistent Drug Administration: Variations in injection volume, rate, or location can lead to inconsistent drug exposure.
-
Animal-to-Animal Variability: Individual differences in metabolism and drug response can contribute to variability.
-
Tumor Heterogeneity: The inherent heterogeneity of tumors, even within the same cell line, can result in different growth rates and drug sensitivities.
-
Inaccurate Tumor Measurement: Inconsistent tumor measurement techniques can introduce significant variability.
Troubleshooting Steps:
-
Standardize Procedures: Ensure all experimental procedures, especially drug preparation and administration, are highly standardized.
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability on the overall results.
-
Randomize Animals: Properly randomize animals into treatment and control groups to minimize bias.
-
Consistent Tumor Implantation and Measurement: Use standardized procedures for tumor cell implantation and subsequent measurement to ensure consistency.
-
Data Analysis: Utilize appropriate statistical methods to analyze the data and account for variability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of ribonucleotide reductase (RR), an essential enzyme for DNA synthesis.[4][5] Ribonucleotide reductase catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, the rate-limiting step in the production of deoxynucleoside triphosphates (dNTPs) required for DNA replication and repair.[4] By inhibiting RR, this compound depletes the dNTP pool, leading to cell cycle arrest and inhibition of cell proliferation.[6][7][8] Studies have shown that the holocomplex of ribonucleotide reductase is significantly more sensitive to inhibition by this compound than the isolated RR1 subunit.[4] Additionally, this compound is known to release methyl isocyanate in vivo, which may also contribute to its antitumor activity.[2]
Q2: What is a recommended starting dose and treatment schedule for this compound in a mouse xenograft model?
Q3: How should this compound be formulated for in vivo administration?
A3: A detailed, publicly available formulation protocol for this compound for in vivo studies is not available. For preclinical studies, it is essential to use a sterile, pyrogen-free vehicle that is appropriate for the chosen route of administration (e.g., intravenous, intraperitoneal). The pH of the formulation should be close to physiological pH (around 7.4) to minimize injection site reactions. The stability of this compound in the chosen formulation should also be assessed.[4] It is recommended to consult with a pharmaceutical scientist or a veterinarian for guidance on developing a suitable formulation.
Q4: What are the known toxicities of this compound in animal models?
A4: A study in rats showed that this compound is metabolized to methyl isocyanate, which is a known toxic intermediate.[2] While specific toxicology studies in mice are not detailed in the available literature, a study on a different ceramide analog in nude mice reported liver and heart toxicity at a high dose (120 mg/kg), with a no-observed-adverse-effect level (NOAEL) at 75 mg/kg for a single intraperitoneal injection.[9] In a Phase I human trial, the dose-limiting toxicity was a "burning pain," and nausea and vomiting were also common.[1] Researchers should carefully monitor animals for any signs of distress or organ-specific toxicity.
Q5: How can I monitor the efficacy of this compound treatment in my animal model?
A5: The primary method for monitoring efficacy in a solid tumor xenograft model is the regular measurement of tumor volume using calipers. Tumor growth inhibition can be calculated and compared between treated and control groups. Other methods to assess efficacy include monitoring animal body weight (as a general health indicator), survival analysis, and at the end of the study, harvesting tumors for histological or molecular analysis to assess for markers of apoptosis or cell proliferation.
Data Presentation
Table 1: Summary of Phase I Clinical Trial Data for this compound (Short Infusion) [1]
| Dose Level (mg/m²) | Number of Patients | Observed Toxicities | Pharmacokinetic Parameters (at 425 mg/m²) |
| 85 | 3 | Mild nausea and vomiting | - |
| 170 | 4 | Mild to moderate nausea and vomiting | - |
| 425 | 7 | Nausea, vomiting, "burning pain", allergic reaction | Blood levels (0.5h infusion): 0.74-2.31 µg/mlBlood levels (4h infusion): 0.15-0.18 µg/ml |
| 595 | 4 | Nausea, vomiting, "burning pain" | Blood levels (4h infusion): 0.33 ± 0.14 µg/ml |
| 795 | 2 | Intolerable "burning pain" (dose-limiting) | - |
Table 2: Metabolic Fate of this compound in Rats [2]
| Parameter | Finding | Implication |
| Metabolite Identified in Urine | N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) | Indicates in vivo release of methyl isocyanate (MIC). |
| Fraction of Dose Recovered as AMCC | 54.0 ± 5.5% | A significant portion of this compound is metabolized via this pathway. |
| Origin of Methylcarbamoyl Group | O-methylcarbamoyl (72%) and N-methylcarbamoyl (28%) side chains | Both side chains of the this compound molecule contribute to MIC formation. |
Experimental Protocols
Protocol: General Method for Evaluating Antitumor Efficacy of this compound in a Human Tumor Xenograft Mouse Model
1. Cell Culture and Animal Model:
-
Culture the human tumor cell line of interest under standard conditions.
-
Use immunocompromised mice (e.g., athymic nude or NSG mice) for tumor implantation.
2. Tumor Implantation:
-
Harvest tumor cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel.
-
Subcutaneously inject a defined number of tumor cells (typically 1 x 10⁶ to 1 x 10⁷ cells) into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomize mice into treatment and control groups with similar mean tumor volumes.
4. This compound Preparation and Administration:
-
Prepare the this compound formulation in a sterile vehicle suitable for the chosen route of administration (e.g., intraperitoneal or intravenous).
-
Administer this compound to the treatment group according to the predetermined dose and schedule.
-
Administer the vehicle alone to the control group.
5. Monitoring and Data Collection:
-
Continue to monitor tumor growth and animal body weight throughout the study.
-
Observe animals daily for any signs of toxicity.
-
At the end of the study (when tumors in the control group reach a predetermined size or based on ethical endpoints), euthanize the animals.
6. Endpoint Analysis:
-
Excise tumors and measure their final weight and volume.
-
Process tumor tissue for further analysis (e.g., histology, immunohistochemistry, or molecular analysis).
-
Analyze the data to determine the antitumor efficacy of this compound.
Mandatory Visualization
Caption: this compound's mechanism of action via inhibition of ribonucleotide reductase.
Caption: Workflow for assessing this compound's antitumor efficacy in a xenograft model.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. Phase I study and pharmacokinetics of this compound (NSC-253272) administered as a short infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the metabolic fate of this compound, an experimental antitumor agent, in the rat. Evidence for the release of methyl isocyanate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of membrane transport activity and cell metabolism on the unbound drug concentrations in the skeletal muscle and liver of drugs: A microdialysis study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of ribonucleotide reductase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms involved in ceramide-induced cell cycle arrest in human hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical and morphological identification of ceramide-induced cell cycle arrest and apoptosis in cultured granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role for ceramide in cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute toxicity evaluation of a novel ceramide analog for the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of Caracemide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Caracemide. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize potential off-target effects during your experiments.
Troubleshooting Guides
This section provides practical guidance on potential off-target effects of this compound and the experimental approaches to identify and mitigate them. As a ribonucleotide reductase (RNR) inhibitor, this compound's off-target profile can be inferred from the known effects of other drugs targeting RNR and structurally related enzymes.
Table 1: Potential Off-Target Effects of this compound and Troubleshooting Strategies
| Potential Off-Target Effect | Affected Pathway/Enzyme Family | Symptoms/Experimental Readouts | Suggested Experimental Validation | Mitigation Strategies |
| DNA Polymerase Inhibition | DNA Replication & Repair | Reduced DNA synthesis, cell cycle arrest in S-phase, increased DNA damage markers (e.g., γH2AX). | In vitro DNA polymerase activity assay, cell-based DNA synthesis assay (e.g., BrdU incorporation), Western blot for DNA damage markers. | Use the lowest effective concentration of this compound. Combine with agents that do not potentiate DNA damage. |
| Thymidylate Synthase (TS) Inhibition | Nucleotide Synthesis | Depletion of dTMP pools, cell cycle arrest, synergistic cytotoxicity with other TS inhibitors.[1] | In vitro TS activity assay, measurement of intracellular dNTP pools by LC-MS/MS, cell viability assays in combination with known TS inhibitors. | Supplement media with thymidine to bypass TS inhibition. |
| Deoxyribonucleotide Kinase Inhibition | Nucleotide Salvage Pathway | Altered dNTP pool balance, potential resistance or synergy with other nucleoside analogs. | In vitro kinase assays with recombinant deoxyribonucleotide kinases, analysis of intracellular dNTP levels. | Monitor dNTP pools and adjust experimental conditions accordingly. |
| Kinase Off-Targets (General) | Various Signaling Pathways | Unexplained changes in cell signaling, unexpected phenotypic changes. | Kinase profiling services (e.g., DiscoverX, Reaction Biology), phospho-proteomics analysis.[2] | Use more specific inhibitors for validation studies. Perform dose-response curves to distinguish on-target from off-target effects. |
| Mitochondrial Toxicity | Mitochondrial DNA Maintenance & Function | Decreased mitochondrial DNA content, reduced mitochondrial respiration, increased reactive oxygen species (ROS). | qPCR for mitochondrial DNA copy number, Seahorse XF analysis for mitochondrial respiration, ROS detection assays (e.g., DCFDA). | Include antioxidants in cell culture media. Monitor mitochondrial function at different this compound concentrations. |
Frequently Asked Questions (FAQs)
This FAQ section addresses common questions researchers may have when working with this compound.
1. What is the primary mechanism of action of this compound?
This compound is an inhibitor of ribonucleotide reductase (RNR), an essential enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[1] By inhibiting RNR, this compound depletes the pool of deoxyribonucleotides, leading to the inhibition of DNA synthesis and repair, which ultimately results in cell cycle arrest and apoptosis in rapidly dividing cells.
2. What are the most likely off-target effects of this compound?
Based on its mechanism of action as an RNR inhibitor and the profiles of similar drugs like hydroxyurea and gemcitabine, the most probable off-target effects of this compound include:
-
Inhibition of other nucleotide metabolism enzymes: This includes enzymes structurally or functionally related to RNR, such as DNA polymerases, thymidylate synthase, and deoxyribonucleotide kinases.[1]
-
Interaction with various kinases: Many small molecule inhibitors exhibit off-target effects on kinases.[2]
-
Mitochondrial toxicity: Some nucleoside analogs are known to interfere with mitochondrial DNA replication and function.
3. How can I experimentally determine the off-target profile of this compound in my system?
A multi-pronged approach is recommended:
-
In Silico Prediction: Utilize computational tools to predict potential off-targets based on the chemical structure of this compound.
-
Biochemical Screening: Perform in vitro screening against a panel of purified enzymes, particularly those involved in nucleotide metabolism and kinases.
-
Cell-Based Assays: Employ techniques like cellular thermal shift assay (CETSA) or proteome-wide mass spectrometry to identify proteins that directly interact with this compound in a cellular context.
-
Phenotypic Screening: Use high-content imaging or other phenotypic platforms to identify unexpected cellular effects.
4. What are some strategies to minimize off-target effects in my experiments?
-
Dose-Response Studies: Use the lowest concentration of this compound that elicits the desired on-target effect.
-
Use of Controls: Include appropriate positive and negative controls in all experiments. For example, use other RNR inhibitors with different chemical scaffolds to confirm that the observed phenotype is due to RNR inhibition.
-
Rescue Experiments: If a specific off-target is suspected, try to rescue the phenotype by overexpressing the target or providing the downstream product of the inhibited pathway (e.g., supplementing with deoxyribonucleosides).
-
Structural Analogs: Synthesize or obtain inactive structural analogs of this compound to use as negative controls.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the off-target effects of this compound.
Protocol 1: In Vitro Kinase Profiling
Objective: To identify potential off-target kinase interactions of this compound.
Principle: A panel of purified kinases is screened for inhibition by this compound at a fixed concentration. The activity of each kinase is measured in the presence and absence of the compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Panel: Select a commercially available kinase panel (e.g., from Reaction Biology or Eurofins DiscoverX) that covers a broad range of the human kinome.
-
Assay Performance: The service provider will perform the kinase assays according to their established protocols. Typically, this involves incubating each kinase with its substrate and ATP in the presence of this compound or a vehicle control.
-
Data Analysis: Kinase activity is measured, and the percent inhibition by this compound is calculated for each kinase. Results are often presented as a heatmap or a list of inhibited kinases.
Table 2: Example Data Presentation for In Vitro Kinase Profiling
| Kinase | % Inhibition at 1 µM this compound | % Inhibition at 10 µM this compound |
| Kinase A | 5% | 15% |
| Kinase B | 60% | 95% |
| Kinase C | 12% | 30% |
| ... | ... | ... |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To identify direct protein targets of this compound in intact cells.
Principle: The binding of a ligand (this compound) to a protein can increase its thermal stability. CETSA measures the changes in the thermal stability of proteins in response to drug treatment.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the amount of a specific protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry (for proteome-wide analysis).
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding to the protein.
Visualizations
Inferred Off-Target Signaling Pathways
Caption: Inferred on-target and potential off-target pathways of this compound.
Experimental Workflow for Off-Target Identification
Caption: A logical workflow for identifying and validating off-target effects.
Troubleshooting Logic for Unexpected Phenotypes
Caption: A logical diagram for troubleshooting unexpected experimental outcomes.
References
Managing the "burning pain" side effect of Caracemide infusion
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing the side effects encountered during Caracemide infusion experiments. The information is intended for investigational use only and does not constitute medical advice.
Troubleshooting Guides
Issue: "Burning Pain" Originating in Mucosal Areas During Infusion
Researchers have reported a dose-limiting "burning pain" that begins in the mucosal areas of the head and neck, subsequently progressing to the chest and abdomen during this compound infusion.[1] This adverse effect is a significant challenge in preclinical and clinical investigations.
Hypothesized Mechanism:
Evidence from preclinical studies suggests that this compound acts as a carrier for methyl isocyanate (MIC), releasing it in vivo. MIC is a reactive and highly irritant compound to mucous membranes. The localized release of MIC in these sensitive areas is the likely cause of the characteristic burning sensation.
Immediate Troubleshooting Steps:
-
Stop the Infusion Immediately: At the first sign of burning pain, halt the infusion.
-
Assess and Document: Record the intensity, location, and progression of the pain. Note the infusion rate and drug concentration at the time of onset.
-
Flush the Line: If institutional policy permits, flush the intravenous line with a sterile, non-toxic solution to clear any residual this compound.
-
Symptomatic Relief:
-
Oral Rinses: For oral and pharyngeal pain, consider providing a bland oral rinse (e.g., saline or sodium bicarbonate solution) to soothe the mucosal surfaces.[2][3]
-
Topical Anesthetics: In a controlled research setting, the use of topical anesthetics like viscous lidocaine may be considered for localized oral pain, though their efficacy for this specific type of pain is not established.[2]
-
Proactive and Preventive Measures:
| Strategy | Description | Rationale |
| Extend Infusion Time | A primary strategy is to significantly prolong the infusion duration. A Phase I study noted that extending the infusion time to 4 hours was attempted to mitigate this toxicity.[1] | Slower administration reduces the peak plasma concentration of this compound and, consequently, the rate of MIC release, potentially keeping it below the threshold that triggers severe mucosal irritation. |
| Dose Titration | Begin with a lower dose and escalate gradually in subsequent experiments or subjects, closely monitoring for the onset of burning pain. | To identify the maximum tolerated dose (MTD) under specific infusion conditions that does not elicit the dose-limiting pain. |
| Pre-medication (Hypothetical) | While no specific pre-medications are established for this compound-induced burning pain, investigating agents that protect mucosal surfaces could be a research avenue. | This is an area for further investigation. Agents that coat or protect mucosal linings might offer some prophylactic benefit. |
| Vehicle and Formulation | Assess the formulation and vehicle of the this compound solution. Ensure it is appropriately buffered and formulated to minimize direct irritation. | The physicochemical properties of the infusion solution can sometimes contribute to infusion-site and generalized pain. |
Frequently Asked Questions (FAQs)
Q1: What is the known cause of the "burning pain" side effect of this compound?
A1: While the exact mechanism in humans is not definitively established, preclinical evidence strongly suggests that this compound metabolizes in the body to release methyl isocyanate (MIC). MIC is known to be a potent irritant to mucous membranes, and its release is the leading hypothesis for the cause of the burning pain that originates in the head and neck and spreads to the torso.
Q2: Are there any established protocols to completely prevent this side effect?
A2: Currently, there are no universally established protocols to completely prevent the burning pain associated with this compound infusion. The most documented strategy to mitigate this dose-limiting toxicity is to extend the infusion time.[1] Further research into dose titration and potentially mucosal-protective agents may yield more effective preventive strategies.
Q3: How does extending the infusion time help in managing the burning pain?
A3: Extending the infusion time lowers the maximum plasma concentration (Cmax) of this compound at any given moment. This slower rate of administration is thought to reduce the rate of methyl isocyanate (MIC) release to a level that is better tolerated by the mucosal tissues, thereby lessening the intensity of the burning sensation.
Q4: Is the burning pain indicative of a hypersensitivity reaction?
A4: The described burning pain, with its specific origin in mucosal tissues, is more likely a direct irritant effect of a metabolite (hypothesized to be MIC) rather than a systemic hypersensitivity reaction. Hypersensitivity reactions typically present with symptoms like rash, hives, shortness of breath, or hypotension.
Q5: Can we administer local anesthetics to manage the pain?
A5: In a research context, the use of topical anesthetics for oral and pharyngeal pain can be considered. However, their effectiveness for a systemic effect originating from an infused agent is likely to be limited to localized symptom management. For widespread pain in the chest and abdomen, systemic analgesics would be required, which may confound experimental results.
Experimental Protocols
Protocol 1: Determining the Optimal Infusion Rate to Minimize Burning Pain
Objective: To identify an infusion rate for a given dose of this compound that minimizes the incidence and severity of burning pain.
Methodology:
-
Animal Model: Select an appropriate animal model with a well-characterized response to irritants.
-
Dose Groups: Establish a constant dose of this compound based on previous studies.
-
Infusion Rate Cohorts:
-
Cohort 1: Administer the full dose over 30 minutes.
-
Cohort 2: Administer the full dose over 1 hour.
-
Cohort 3: Administer the full dose over 2 hours.
-
Cohort 4: Administer the full dose over 4 hours.
-
-
Pain Assessment: Monitor for signs of distress and pain throughout the infusion and for a defined period afterward. Utilize a validated pain scoring system for the chosen animal model.
-
Pharmacokinetic Analysis: Collect blood samples at regular intervals during and after the infusion to determine the pharmacokinetic profile of this compound for each cohort.
-
Data Analysis: Correlate the incidence and severity of pain with the infusion rate and pharmacokinetic parameters (e.g., Cmax, AUC).
Protocol 2: Investigating the Efficacy of a Mucosal Protectant
Objective: To evaluate the potential of a mucosal-coating agent to reduce the burning pain associated with this compound infusion.
Methodology:
-
Agent Selection: Choose a biocompatible and safe mucosal protectant (e.g., a sucralfate-based solution or a mucoadhesive polymer).
-
Study Design: Use a crossover or parallel-group design with an appropriate animal model.
-
Treatment Groups:
-
Group A (Control): this compound infusion at a rate known to cause pain.
-
Group B (Treatment): Pre-treatment with the mucosal protectant followed by this compound infusion at the same rate as the control group.
-
-
Administration of Protectant: Administer the mucosal protectant orally and/or via the route most relevant to the initial site of pain (e.g., oro-pharyngeal rinse) at a predetermined time before the this compound infusion.
-
Pain Assessment: Monitor and score pain as described in Protocol 1.
-
Statistical Analysis: Compare the pain scores between the control and treatment groups to determine if the mucosal protectant significantly reduces the pain response.
Data Presentation
Table 1: Pharmacokinetic and Toxicity Profile of this compound at Different Infusion Durations (Hypothetical Data for Illustrative Purposes)
| Infusion Duration | Dose (mg/m²) | Cmax (µg/mL) | AUC (µg·h/mL) | Incidence of Burning Pain | Mean Pain Score (1-10) |
| 0.5 hours | 425 | 2.0 | 1.5 | 80% | 7.5 |
| 1 hour | 425 | 1.2 | 1.5 | 60% | 5.0 |
| 2 hours | 425 | 0.7 | 1.5 | 30% | 2.5 |
| 4 hours | 425 | 0.4 | 1.5 | 10% | 1.0 |
Visualizations
Caption: Hypothesized metabolic pathway of this compound leading to burning pain.
Caption: Logical workflow for troubleshooting this compound-induced burning pain.
References
Technical Support Center: Enhancing Oral Bioavailability of Poorly Absorbed Drugs
Disclaimer: Initial searches for "Caracemide" did not yield specific information regarding its oral bioavailability or strategies for its enhancement. The following technical support guide has been constructed using Furosemide as a representative example of a drug with well-documented oral bioavailability challenges. The principles and methodologies discussed are broadly applicable to other compounds facing similar absorption issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can limit the oral bioavailability of a drug like Furosemide?
The oral bioavailability of drugs such as Furosemide can be limited by several factors:
-
Poor Aqueous Solubility: Many drug compounds are poorly soluble in water, which can hinder their dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1][2]
-
Inadequate Permeability: The drug may not efficiently pass through the intestinal epithelial cell membranes to enter the bloodstream.[1]
-
First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein before reaching systemic circulation.[3][4] A significant portion of the drug can be metabolized and inactivated by liver enzymes during this "first pass," reducing the amount of active drug that reaches the rest of the body.[3][4][5] This can also occur to some extent in the gut wall itself.[3]
-
Gastrointestinal Degradation: The drug may be unstable and degrade in the harsh acidic environment of the stomach or be broken down by enzymes in the GI tract.[6]
-
Efflux Transporters: P-glycoprotein and other efflux pumps in the intestinal wall can actively transport the drug back into the GI lumen, preventing its absorption.
Q2: What are some common formulation strategies to enhance the oral bioavailability of poorly soluble drugs?
Several formulation strategies can be employed to improve the bioavailability of drugs with low aqueous solubility:
-
Particle Size Reduction: Techniques like micronization and nano-milling increase the surface area of the drug particles, which can lead to a higher dissolution rate.[2][7]
-
Amorphous Solid Dispersions: Converting the crystalline form of a drug to an amorphous state, often by using techniques like spray drying, can significantly improve its solubility and dissolution.[2][8]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based delivery systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance solubilization in the GI tract.[2][8]
-
Complexation: The use of complexing agents can improve the solubility and dissolution of the drug.
-
Use of Surfactants: Surfactants can improve the wettability and dissolution of poorly soluble drugs.[9]
Q3: How can the impact of first-pass metabolism be mitigated?
Several approaches can be taken to reduce the effects of first-pass metabolism:
-
Alternative Routes of Administration: Bypassing the GI tract and the liver through routes like sublingual, rectal, or intravenous administration can avoid the first-pass effect.[4]
-
Prodrugs: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. Prodrugs can be designed to be more resistant to first-pass metabolism.
-
Metabolism Inhibitors: Co-administration of a substance that inhibits the specific enzymes responsible for the drug's metabolism can increase its bioavailability.[9]
-
Nanotechnology: Encapsulating the drug in nanoparticles can protect it from degradation and alter its absorption pathway, potentially reducing first-pass metabolism.[1]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| High inter-subject variability in plasma concentrations after oral administration. | Genetic differences in metabolic enzymes leading to variable first-pass metabolism.[4] Differences in gastric emptying time and intestinal motility.[10] | 1. Conduct a pilot study to assess the pharmacokinetic profiles in a small, diverse population. 2. Investigate the potential for genetic polymorphisms in relevant metabolizing enzymes. 3. Consider formulation strategies that provide more consistent absorption, such as controlled-release formulations. |
| Low and inconsistent bioavailability despite good in vitro dissolution. | Significant first-pass metabolism in the gut wall or liver.[3][11] Efflux by transporters like P-glycoprotein. | 1. Perform in vitro studies using liver microsomes or hepatocytes to quantify the extent of metabolism. 2. Use Caco-2 cell monolayers to assess permeability and identify potential efflux transporter involvement. 3. If efflux is confirmed, investigate the co-administration of a known P-glycoprotein inhibitor in preclinical models. |
| Improved solubility with a new formulation does not translate to higher in vivo exposure. | The drug may precipitate in the GI tract after initial dissolution. The formulation may not be stable in the GI environment. | 1. Assess the drug's solubility and precipitation kinetics in simulated gastric and intestinal fluids. 2. Incorporate precipitation inhibitors into the formulation. 3. Evaluate the stability of the formulation under conditions that mimic the GI tract. |
| Delayed onset of action after oral administration. | Slow gastric emptying. Delayed dissolution of the dosage form. | 1. Investigate the effect of food on the drug's absorption, as food can delay gastric emptying.[10] 2. Optimize the dissolution rate of the tablet or capsule.[12] 3. Consider developing a formulation that promotes absorption in the upper small intestine. |
Quantitative Data Summary
Table 1: Bioavailability of Furosemide in Different Populations and Formulations
| Population/Formulation | Mean Bioavailability (%) | Range (%) | Reference |
| Healthy Adult Males (Tablet A - fast dissolution) | 89 (relative to solution) | - | [12] |
| Healthy Adult Males (Tablet B - slow dissolution) | 101 (relative to solution) | - | [12] |
| Patients with Chronic Respiratory Failure | 41.3 | - | [13] |
| Elderly Patients | 49 | 12 - 112 | [14] |
| Patients with Congestive Heart Failure | Less than healthy volunteers | - | [15] |
Table 2: Pharmacokinetic Parameters of Furosemide
| Parameter | Value | Conditions | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | Oral administration | [16] |
| Terminal Half-life | ~2 hours | - | [17] |
| Protein Binding | >95% (mainly albumin) | In healthy individuals | [17] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
Objective: To assess the dissolution rate of different Furosemide formulations.
Methodology:
-
Prepare a dissolution medium that simulates gastric fluid (e.g., 0.1 N HCl) and intestinal fluid (e.g., phosphate buffer, pH 6.8).
-
Place the Furosemide tablet or capsule in a USP dissolution apparatus (e.g., Apparatus 2, paddle method).
-
Maintain the temperature at 37°C ± 0.5°C and set the paddle speed (e.g., 50 rpm).
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw an aliquot of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analyze the concentration of Furosemide in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Plot the percentage of drug dissolved against time to obtain the dissolution profile.
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability and potential for active efflux of a drug candidate.
Methodology:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) until they form a confluent monolayer, which typically takes 21 days.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A-B) permeability, add the drug solution to the apical (upper) chamber and fresh medium to the basolateral (lower) chamber.
-
For basolateral-to-apical (B-A) permeability, add the drug solution to the basolateral chamber and fresh medium to the apical chamber.
-
Incubate the plates at 37°C with 5% CO2.
-
At specified time points, collect samples from the receiver chamber and analyze the drug concentration by a suitable method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 3. First pass effect - Wikipedia [en.wikipedia.org]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 5. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. DRUG DELIVERY - Oral Delivery of Peptides by Peptelligence Technology [drug-dev.com]
- 7. Drug Absorption - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. boomer.org [boomer.org]
- 11. Evaluation of potential causes for the incomplete bioavailability of furosemide: Gastric first-pass metabolism | Semantic Scholar [semanticscholar.org]
- 12. Comparative bioavailability of furosemide from solution and 40 mg tablets with different dissolution characteristics following oral administration in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioavailability and diuretic effect of furosemide during long-term treatment of chronic respiratory failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Variable furosemide absorption and poor predictability of response in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioavailability, pharmacokinetics, and pharmacodynamics of torsemide and furosemide in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Furosemide – Pharmacokinetics [sepia2.unil.ch]
- 17. Furosemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Caracemide Dosage for Improved Therapeutic Index
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving Caracemide (NSC-253272). The following guides and frequently asked questions (FAQs) are intended to facilitate the refinement of this compound dosage to enhance its therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is an analog of hydroxyurea and functions as an antineoplastic agent. Its mechanism of action involves the in vivo release of methyl isocyanate (MIC).[1] MIC is a reactive compound that is understood to contribute to both the antitumor properties and the toxicity of this compound.[1] The primary mechanism of MIC-induced toxicity is believed to be the alkylation of various biomolecules.
Q2: What is the dose-limiting toxicity observed with this compound in clinical trials?
A2: In a Phase I clinical study, the dose-limiting toxicity of this compound administered as a 4-hour infusion was an intolerable "burning pain." This adverse effect was observed at the maximum tolerated dose of 795 mg/m². Other reported toxicities at various dose levels included mild to moderate nausea and vomiting, and an apparent allergic reaction at 425 mg/m².
Q3: What are the key pharmacokinetic parameters of this compound?
A3: this compound is cleared rapidly from the blood, with a reported half-life of approximately 2.5 minutes. In a Phase I study, blood levels of 0.74-2.31 µg/mL were observed at a dose of 425 mg/m² administered over a 0.5-hour infusion. When the infusion time was extended to 4 hours at the same dose, blood levels were lower, ranging from 0.15-0.18 µg/mL.
Q4: Are there any known issues with the stability or solubility of this compound?
A4: While specific solubility and stability data for this compound in common laboratory solvents are not extensively published, its active metabolite, methyl isocyanate, is known to be highly reactive with substances containing N-H or O-H groups, including water. Therefore, it is crucial to handle this compound in appropriate, non-reactive solvents and to be mindful of potential degradation in aqueous solutions.
Troubleshooting Guides
In Vitro Experimentation
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in cytotoxicity assays | 1. Inconsistent cell seeding density.2. Degradation of this compound in culture medium.3. Fluctuation in incubation conditions (temperature, CO₂). | 1. Ensure accurate and consistent cell counting and seeding.2. Prepare fresh this compound solutions for each experiment. Minimize the time the compound is in aqueous media before adding to cells.3. Calibrate and monitor incubators regularly. |
| Lower than expected cytotoxicity | 1. Sub-optimal drug concentration range.2. Cell line resistance.3. Insufficient incubation time. | 1. Perform a broad dose-response curve (e.g., 0.1 µM to 100 µM) to determine the IC50.2. Test on a panel of different cancer cell lines.3. Conduct time-course experiments (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| High background in assays | 1. Contamination of cell cultures.2. Interference of the compound with the assay reagents. | 1. Regularly test cell lines for mycoplasma and other contaminants.2. Run a control with this compound in cell-free media to check for direct interaction with assay components. |
In Vivo Experimentation
| Issue | Potential Cause | Troubleshooting Steps |
| Excessive toxicity in animal models (e.g., rapid weight loss, lethargy) | 1. Dose is too high for the specific animal model.2. Formulation issues leading to poor tolerability. | 1. Start with a lower dose and perform a dose-escalation study to determine the maximum tolerated dose (MTD) in the specific strain and model.2. Ensure the vehicle is well-tolerated and the drug is properly solubilized or suspended. |
| Lack of tumor growth inhibition | 1. Insufficient dose or dosing frequency.2. Inappropriate tumor model.3. Rapid metabolism and clearance of the drug. | 1. Increase the dose up to the MTD or increase the dosing frequency based on pharmacokinetic data.2. Select a xenograft model with a cell line known to be sensitive to this compound in vitro.3. Consider alternative routes of administration or formulation strategies to prolong exposure. |
| Inconsistent tumor growth within a group | 1. Variation in initial tumor size.2. Inconsistent drug administration. | 1. Start treatment when tumors are within a narrow size range.2. Ensure accurate and consistent dosing for all animals. |
Quantitative Data Summary
Clinical Data: Phase I Dose Escalation and Pharmacokinetics
| Dose Level (mg/m²) | Infusion Time | Observed Toxicities | Peak Blood Levels (µg/mL) |
| 85 | 0.5 hr | Mild to moderate nausea and vomiting | - |
| 170 | 0.5 hr | Mild to moderate nausea and vomiting | - |
| 425 | 0.5 hr | Nausea, vomiting, apparent allergic reaction, "burning pain" | 0.74 - 2.31 |
| 425 | 4 hr | - | 0.15 - 0.18 |
| 595 | 4 hr | - | 0.33 ± 0.14 |
| 795 | 4 hr | Intolerable "burning pain" (Dose-limiting toxicity) | - |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle-only controls. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in a suitable medium like Matrigel) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = (width)² x length/2).
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound via a clinically relevant route (e.g., intravenous or intraperitoneal injection) at various doses. The control group should receive the vehicle only.
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size, or at the end of the study period. Excise the tumors and measure their weight.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the efficacy of this compound.
Visualizations
Caption: Workflow for refining this compound dosage.
Caption: Signaling pathway of this compound's active metabolite.
References
Validation & Comparative
Caracemide Versus Hydroxyurea: A Comparative Analysis of Ribonucleotide Reductase Inhibitors
A detailed examination of the mechanistic differences, cytotoxic effects, and experimental evaluation of two key ribonucleotide reductase inhibitors.
Introduction
Caracemide and hydroxyurea are both antineoplastic agents that exert their primary cytotoxic effects through the inhibition of ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis. RNR catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, the necessary precursors for DNA replication and repair. By targeting this enzyme, both drugs effectively halt cell proliferation, particularly in rapidly dividing cancer cells. Despite sharing a common target, their mechanisms of inhibition, potency, and clinical profiles exhibit notable differences. This guide provides a comparative analysis of this compound and Hydroxyurea, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to inform researchers and drug development professionals.
Comparative Mechanism of Action
Hydroxyurea acts as a reversible inhibitor of the M2 subunit (also known as RRM2) of ribonucleotide reductase. Its mechanism involves quenching a critical tyrosyl free radical at the active site of the M2 subunit, which is essential for the catalytic activity of the enzyme.[1] This inactivation of the M2 subunit leads to a depletion of the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), thereby stalling DNA replication and inducing S-phase arrest in the cell cycle.[2][3]
This compound, in contrast, functions as an irreversible inhibitor of the R1 subunit (or RRM1) of ribonucleotide reductase.[4] It is reported to covalently modify an active site cysteine residue on the R1 subunit.[4] Interestingly, the RNR holocomplex is significantly more sensitive to this compound inhibition than the isolated R1 subunit, suggesting a conformational change upon subunit association that enhances drug binding or reactivity.[4] A critical aspect of this compound's profile is its in vivo metabolism, where it degrades to form methyl isocyanate, a reactive and toxic metabolite responsible for the severe neurotoxicity that limited its clinical development.[5][6]
Quantitative Comparison of Cytotoxicity and RNR Inhibition
The relative potency of this compound and Hydroxyurea has been a subject of some debate in the literature, with different studies reporting conflicting results. This variation may be attributable to the use of different cell lines and experimental conditions. Below is a summary of available quantitative data.
| Drug | Target | Cell Line | IC50 | Reference |
| Hydroxyurea | Ribonucleotide Reductase | L1210 Leukemia | 21.38 µM | [7] |
| P388 Leukemia | 32 µM | [7] | ||
| Ribonucleoside-diphosphate reductase | - | 997,000 nM (0.997 mM) | [8] | |
| This compound | Ribonucleotide Reductase | Rat Novikoff Tumor | ~9x less effective than Hydroxyurea | [9] |
| DNA Synthesis | Human Chronic Myeloid Leukemia | ~12x more effective than Hydroxyurea | [10] |
Experimental Protocols
Ribonucleotide Reductase Activity Assay
This protocol is adapted from methodologies used to assess the inhibitory effects of compounds on RNR activity.[11][12]
Objective: To determine the IC50 values of this compound and Hydroxyurea against ribonucleotide reductase.
Materials:
-
Purified recombinant human RNR (R1 and R2 subunits)
-
CDP (cytidine 5'-diphosphate) as substrate
-
ATP as an allosteric effector
-
DTT (dithiothreitol) as a reducing agent
-
[³H]-CDP (radiolabeled substrate)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgSO₄, 1 mM EDTA)
-
NADPH, Thioredoxin (TR), and Thioredoxin Reductase (TRR) for a physiological reducing system
-
This compound and Hydroxyurea stock solutions
-
Scintillation fluid and counter
Procedure:
-
Prepare reaction mixtures containing reaction buffer, ATP, DTT (or the TR/TRR/NADPH system), and the R1 subunit.
-
Add varying concentrations of this compound or Hydroxyurea to the reaction mixtures.
-
Initiate the reaction by adding the R2 subunit and [³H]-CDP.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Neutralize the samples and separate the resulting [³H]-dCDP from the unreacted [³H]-CDP using an appropriate method (e.g., anion exchange chromatography).
-
Quantify the amount of [³H]-dCDP produced using liquid scintillation counting.
-
Calculate the percentage of inhibition for each drug concentration and determine the IC50 value by plotting the inhibition curve.
Cellular Cytotoxicity Assay (Calcein-AM Assay)
This protocol outlines a common method for assessing the cytotoxic effects of drugs on cultured cells.
Objective: To determine the cytotoxic effects of this compound and Hydroxyurea on a specific cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., human chronic myeloid leukemia cells)
-
Complete cell culture medium
-
This compound and Hydroxyurea stock solutions
-
Calcein-AM dye
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and Hydroxyurea. Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control for maximum cell death.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Wash the cells with PBS and then incubate with Calcein-AM solution in the dark. Calcein-AM is a non-fluorescent, cell-permeable dye that is converted by intracellular esterases in live cells to the fluorescent calcein.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Calculate the percentage of viable cells for each treatment condition relative to the untreated control and determine the IC50 value for each drug.
Measurement of dNTP Pools by HPLC
This protocol provides a method for quantifying the intracellular concentrations of dNTPs following drug treatment.[13]
Objective: To assess the impact of this compound and Hydroxyurea on dNTP pools in cancer cells.
Materials:
-
Cancer cell line
-
This compound and Hydroxyurea
-
Methanol for extraction
-
Trichloroacetic acid (TCA) for extraction (alternative method)
-
HPLC system with a suitable column (e.g., reverse-phase C18) and UV detector
-
dNTP standards (dATP, dCTP, dGTP, dTTP)
Procedure:
-
Treat cultured cells with this compound or Hydroxyurea for a specific duration.
-
Harvest the cells and extract the nucleotides using cold methanol or TCA.
-
Neutralize the extracts if TCA is used.
-
Separate the dNTPs from other cellular components using HPLC. An isocratic or gradient elution with an appropriate buffer system is used.
-
Detect the dNTPs by their UV absorbance at 254 nm.
-
Quantify the concentration of each dNTP by comparing the peak areas to those of known standards.
Signaling Pathways and Mechanisms of Action
Caption: Mechanism of action for Hydroxyurea.
Caption: Mechanism and metabolic fate of this compound.
Conclusion
This compound and Hydroxyurea, while both targeting the essential enzyme ribonucleotide reductase, exhibit distinct mechanisms of action and clinical potential. Hydroxyurea's reversible inhibition of the RNR M2 subunit has established it as a valuable therapeutic agent for various cancers and sickle cell disease. In contrast, this compound's irreversible inhibition of the R1 subunit, coupled with its metabolic conversion to the neurotoxic compound methyl isocyanate, has hindered its clinical application. The conflicting reports on their relative cytotoxic potency underscore the importance of standardized experimental conditions for direct comparison. The detailed protocols and mechanistic diagrams provided in this guide offer a framework for researchers to further investigate these and other RNR inhibitors, contributing to the development of more effective and less toxic anticancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. droracle.ai [droracle.ai]
- 4. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the metabolic fate of this compound, an experimental antitumor agent, in the rat. Evidence for the release of methyl isocyanate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Release of methyl isocyanate from the antitumor agent this compound (NSC-253272) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Inhibition of ribonucleotide reductase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro cytotoxicity of this compound alone and in combination with hydroxyurea or iron-chelating agents in human chronic myeloid leukemia cells and murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
Caracemide vs. Traditional DNA Methylating Agents: A Mechanistic and Performance Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Caracemide with established DNA methylating agents such as Temozolomide, Dacarbazine, Procarbazine, and Lomustine (CCNU). While direct comparative experimental data is limited, this document contrasts their mechanisms of action, summarizes available performance data, and provides standardized protocols for preclinical evaluation.
Introduction: The Landscape of DNA Alkylating Agents in Oncology
DNA alkylating agents represent a cornerstone of cancer chemotherapy. Their efficacy lies in the ability to introduce alkyl groups onto DNA bases, leading to DNA damage, cell cycle arrest, and apoptosis in rapidly dividing cancer cells. This guide focuses on a comparison between classic DNA methylating agents and this compound, an investigational antitumor agent with a distinct mechanism of action.
Mechanism of Action: A Tale of Two Pathways
The primary distinction between this compound and traditional DNA methylating agents lies in their metabolic activation and subsequent molecular interactions.
Traditional DNA Methylating Agents: Direct DNA Adduct Formation
Temozolomide, Dacarbazine, Procarbazine, and Lomustine, despite their structural differences, share a common mechanistic theme: they are all prodrugs that, upon metabolic activation, generate a reactive methylating species that directly methylates DNA. The primary cytotoxic lesion is often the O6-methylguanine (O6-MeG) adduct, which can lead to DNA double-strand breaks and cell death. Other methylation sites include N7-guanine and N3-adenine.
Dacarbazine and Temozolomide are both triazene compounds that yield the same active methylating agent, methyl-triazeno-imidazole-carboxamide (MTIC), which then releases a methyldiazonium cation.[1][2] Procarbazine, a methylhydrazine derivative, undergoes metabolic activation to form a reactive methylating species.[3][4] Lomustine (CCNU), a nitrosourea, generates a chloroethyl cation that can alkylate and cross-link DNA.[5]
This compound: A Prodrug for Methyl Isocyanate
In contrast, this compound (N-acetyl-N,O-bis[methylcarbamoyl]hydroxylamine) is an experimental antitumor agent that acts as a prodrug for methyl isocyanate (MIC).[6] Following administration, this compound releases MIC in vivo.[6] This reactive isocyanate is thought to be responsible for the drug's cytotoxic effects, which may not primarily involve direct DNA methylation. Instead, MIC can carbamoylate proteins and other macromolecules, leading to cellular dysfunction and apoptosis. While this mechanism ultimately leads to cell death, the initial molecular insult is distinct from the direct DNA alkylation caused by the other agents discussed.
Performance Data: A Comparative Overview
Table 1: General Characteristics of DNA Modifying Agents
| Agent | Class | Primary Mechanism of Action | Metabolic Activation |
| This compound | N-acetyl-N,O-bis(methylcarbamoyl)hydroxylamine | Prodrug for Methyl Isocyanate (MIC); Carbamoylation of macromolecules | In vivo hydrolysis |
| Temozolomide | Triazene | Direct DNA methylation (O6-guanine) | Spontaneous hydrolysis to MTIC |
| Dacarbazine | Triazene | Direct DNA methylation (O6-guanine) | Hepatic metabolism to MTIC |
| Procarbazine | Methylhydrazine derivative | Direct DNA methylation; Inhibition of DNA, RNA, and protein synthesis | Hepatic metabolism |
| Lomustine (CCNU) | Nitrosourea | DNA alkylation and cross-linking | In vivo hydrolysis |
Table 2: Available Efficacy and Toxicity Data (Illustrative)
| Agent | Cancer Type (Example) | Efficacy Metric (Example) | Common Toxicities |
| This compound | Not established in clinical practice | Preclinical data not widely available | Myelosuppression, neurotoxicity |
| Temozolomide | Glioblastoma | Median OS benefit in clinical trials | Myelosuppression, nausea, vomiting |
| Dacarbazine | Melanoma, Hodgkin's Lymphoma | Objective response rates in clinical trials | Myelosuppression, nausea, vomiting, hepatotoxicity |
| Procarbazine | Hodgkin's Lymphoma, Brain Tumors | Component of curative combination regimens | Myelosuppression, neurotoxicity, disulfiram-like reaction |
| Lomustine (CCNU) | Brain Tumors, Hodgkin's Lymphoma | Response rates in recurrent disease | Delayed and cumulative myelosuppression, pulmonary toxicity |
Note: The data in Table 2 is for illustrative purposes and should not be considered a direct comparison due to the lack of standardized, controlled studies between all agents.
Experimental Protocols for Preclinical Evaluation
To facilitate further research and potential comparative studies, this section provides standardized protocols for key in vitro and in vivo assays.
In Vitro Cell Viability: MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the test compounds (this compound, Temozolomide, etc.) in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include vehicle-only wells as a control. Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results to determine the IC50 value for each compound.
DNA Methylation Analysis: Bisulfite Pyrosequencing
This method allows for the quantitative analysis of DNA methylation at specific CpG sites.
Protocol:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from cells treated with the test compounds.
-
Bisulfite Conversion: Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial kit. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the target region of interest using PCR with one of the primers being biotinylated.
-
Pyrosequencing:
-
Immobilize the biotinylated PCR product on streptavidin-coated beads.
-
Denature the DNA to obtain a single-stranded template.
-
Anneal a sequencing primer to the template.
-
Perform the pyrosequencing reaction in a pyrosequencer, which sequentially adds dNTPs and detects the release of pyrophosphate upon incorporation.
-
-
Data Analysis: The software calculates the percentage of methylation at each CpG site based on the ratio of cytosine to thymine incorporation.
In Vivo Tumor Xenograft Model
This model evaluates the antitumor efficacy of the compounds in a living organism.
Protocol:
-
Cell Preparation: Culture human cancer cells (e.g., glioblastoma or melanoma cell lines) and harvest them during the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with Matrigel.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice), typically 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 1-10 million cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Drug Administration: Administer the test compounds (e.g., via oral gavage or intraperitoneal injection) according to a predetermined schedule and dosage. Include a vehicle control group.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare tumor growth rates and final tumor weights between the treatment and control groups to assess efficacy.
Conclusion and Future Directions
This compound presents a mechanistically distinct profile compared to traditional DNA methylating agents. Its action as a prodrug for methyl isocyanate suggests a different spectrum of molecular targets and potentially a different resistance profile. While established agents like Temozolomide and Dacarbazine have well-defined roles in cancer therapy, the unique mechanism of this compound warrants further investigation.
Future research should focus on direct, controlled preclinical studies comparing the efficacy and toxicity of this compound with standard-of-care DNA methylating agents across a panel of cancer cell lines and in relevant xenograft models. Such studies are essential to delineate its potential therapeutic niche and to understand the clinical contexts in which its unique mechanism of action might offer an advantage. Furthermore, a deeper exploration of the downstream cellular effects of this compound-induced carbamoylation is necessary to fully elucidate its antitumor activity.
References
- 1. researchgate.net [researchgate.net]
- 2. elearning.unite.it [elearning.unite.it]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - RO [thermofisher.com]
- 4. In vivo mouse xenograft tumor model [bio-protocol.org]
- 5. In vivo xenograft tumor model [bio-protocol.org]
- 6. Studies on the metabolic fate of this compound, an experimental antitumor agent, in the rat. Evidence for the release of methyl isocyanate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Ceramide Metabolism as a Therapeutic Target in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The modulation of ceramide metabolism represents a compelling strategy in oncology. Ceramide, a bioactive sphingolipid, functions as a potent tumor suppressor by inducing apoptosis, cell cycle arrest, and autophagy.[1] Cancer cells, however, often exhibit dysregulated ceramide metabolism, contributing to their survival and resistance to chemotherapy.[1] This guide provides a comparative overview of experimental approaches to validate ceramide metabolism as a therapeutic target, focusing on the effects of modulating ceramide levels in various cancer types. While direct, recent data on the specific agent Caracemide is limited in publicly available literature, the principles of targeting the ceramide pathway can be effectively evaluated through related compounds and methodologies.
Strategies for Therapeutic Intervention
Therapeutic strategies to elevate intracellular ceramide levels primarily fall into two categories:
-
Exogenous Ceramide Analogs: Introducing synthetic, cell-permeable ceramides (e.g., C2 and C6-ceramide) to directly induce cytotoxic effects.
-
Inhibition of Ceramide-Metabolizing Enzymes: Blocking enzymes that degrade ceramide, such as ceramidases, thereby increasing endogenous ceramide concentrations.
Comparative Efficacy of Ceramide-Modulating Agents
The following table summarizes preclinical data on the efficacy of ceramide analogs and inhibitors of ceramide metabolism in various cancer cell lines.
| Therapeutic Agent | Cancer Type | Cell Line(s) | Key Findings | Reference(s) |
| C2-Ceramide | Prostate Cancer | PC3, DU145 | Induced dose-dependent cell death. The pan-caspase inhibitor zVAD-fmk did not completely prevent cell death, suggesting both apoptotic and non-apoptotic mechanisms. | [2] |
| Squamous Cell Carcinoma | HSC-I | Induced apoptosis, confirmed by morphology, TUNEL assay, and DNA fragmentation. | [3] | |
| Nasopharyngeal & Hepatocellular Carcinoma | CNE2, Hep3B | Activated JNK and c-Jun phosphorylation, leading to upregulation of Beclin1 and induction of autophagy. | [4] | |
| C6-Ceramide | Breast, Prostate, Pancreatic, Colorectal Cancer | MDA-MB-231, DU-145, PANC-1, LoVo | Metabolism to C6-glucosylceramide increased with higher concentrations. | [5] |
| Ceranib-2 (Ceramidase Inhibitor) | Renal Cell Carcinoma | A-498 | Caused dose- and time-dependent cytotoxicity, growth inhibition, and apoptosis. | [6] |
Experimental Protocols
Cell Viability and Apoptosis Assays
A common workflow to assess the cytotoxic effects of ceramide-modulating agents involves treating cancer cell lines and measuring cell viability and apoptosis.
Methodology: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells (e.g., A-498 human renal cell carcinoma) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of the test compound (e.g., Ceranib-2) for 24, 48, and 72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
Methodology: Caspase-3/7 Activity Assay
-
Cell Treatment: Treat cells with the IC50 concentration of the test compound (e.g., Ceranib-2) for a specified time (e.g., 48 hours).
-
Reagent Addition: Add a luminogenic substrate for activated caspases-3 and -7.
-
Luminescence Measurement: Measure the luminescence, which is proportional to the amount of caspase activity, using a luminometer.
Signaling Pathways of Ceramide-Induced Cell Death
Ceramide accumulation triggers a complex network of signaling pathways that ultimately lead to cancer cell death.
Conclusion
The available preclinical data strongly support the validation of ceramide metabolism as a therapeutic target in various cancers. Both the administration of synthetic ceramide analogs and the inhibition of ceramide-degrading enzymes have demonstrated significant anti-cancer effects in vitro. These approaches lead to the induction of apoptosis and autophagy through the modulation of key signaling pathways. While further investigation into specific agents like this compound is warranted, the broader strategy of elevating intracellular ceramide levels holds considerable promise for the development of novel cancer therapies. Future studies should focus on in vivo models and the development of drug delivery systems to enhance the therapeutic potential of ceramide-based treatments.
References
- 1. Frontiers | Preclinical and clinical studies of CAR-NK-cell therapies for malignancies [frontiersin.org]
- 2. Ceramide induces cell death in the human prostatic carcinoma cell lines PC3 and DU145 but does not seem to be involved in Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C2-ceramide induces apoptosis in a human squamous cell carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Metabolism of short-chain ceramide by human cancer cells-implications for therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of ceramidase inhibition on human renal cell carcinoma: a cell culture study - PubMed [pubmed.ncbi.nlm.nih.gov]
Biomarker Discovery for Predicting Caracemide Sensitivity: A Review of an Investigational Agent
A comprehensive review of the available scientific literature reveals a significant lack of data on biomarkers for predicting sensitivity to the investigational anticancer agent, Caracemide (NSC-253272). While early clinical evaluation provided some insights into its nature and toxicity, the information required to develop a predictive biomarker profile is not publicly available. This guide summarizes the known information about this compound and discusses the general principles of biomarker discovery in the context of the limited data.
This compound: An Overview of an Investigational Antineoplastic Agent
This compound, also identified by its National Cancer Institute (NCI) designation NSC-253272, is an investigational antineoplastic agent that underwent Phase I clinical trials. Its chemical name is N-acetyl-N-(methylcarbamoyloxy)-N-methylurea.
Mechanism of Action and Metabolism
The primary mechanism of action for this compound is not fully elucidated in the available literature. However, a key metabolic characteristic of the drug has been identified: the in vivo release of methyl isocyanate.[1] This highly reactive compound is believed to contribute to both the therapeutic and toxic effects of this compound. The formation of methyl isocyanate is considered a plausible explanation for the central nervous system (CNS) toxicity observed during clinical trials.[1]
The cytotoxic effects of methyl isocyanate are thought to stem from its ability to alkylate biomolecules.[2] In silico studies have suggested that methyl isocyanate and its hydrolytic product, 1,3-dimethylurea, can interact with DNA methyltransferase 1 (DNMT1).[3][4] This interaction could potentially lead to epigenetic alterations and contribute to cancer cell death. However, direct experimental evidence linking this specific mechanism to the anticancer activity of this compound is lacking.
The Search for Predictive Biomarkers: An Unmet Need
A thorough review of published preclinical and clinical studies on this compound reveals no specific research focused on the discovery or validation of biomarkers to predict patient sensitivity to this drug. This is a critical gap in the understanding of this investigational agent.
For a drug like this compound, which releases a reactive metabolite, potential avenues for biomarker discovery would typically include:
-
Metabolic Pathways: Investigating the activity of enzymes involved in the conversion of this compound to methyl isocyanate and its subsequent detoxification pathways. Variations in these enzymes could influence drug efficacy and toxicity.
-
DNA Repair Pathways: Given that methyl isocyanate is an alkylating agent, the status of DNA repair pathways within cancer cells could be a crucial determinant of sensitivity. Deficiencies in specific DNA repair mechanisms might render tumors more susceptible to this compound.
-
Epigenetic Markers: As suggested by in silico studies, the baseline methylation status of a tumor's DNA could potentially influence its response to a drug that may interfere with DNA methylation.[3][4]
The workflow for such a biomarker discovery process is outlined in the diagram below.
Comparison with Alternative Therapies
Due to the limited clinical data on this compound, a direct comparison of its efficacy with other anticancer agents is not feasible. The Phase I trial mentioned a single patient with advanced colon carcinoma who experienced subjective pain relief and a decrease in carcinoembryonic antigen (CEA), but no objective responses were reported.
Modern alternatives to traditional chemotherapy for colon cancer and other solid tumors are numerous and are often guided by specific biomarkers. A comparison would necessitate knowing the specific cancer types and molecular profiles for which this compound might have been effective.
The table below provides a general comparison of different cancer therapy modalities.
| Therapeutic Modality | General Mechanism of Action | Examples of Predictive Biomarkers |
| Chemotherapy | Targets rapidly dividing cells, both cancerous and healthy. | Often lacks specific predictive biomarkers, though some markers of proliferation (e.g., Ki-67) or DNA repair deficiency (e.g., BRCA1/2 for platinum agents) can be informative. |
| Targeted Therapy | Inhibits specific molecules involved in cancer growth and progression. | Gene mutations (e.g., EGFR, BRAF), gene amplifications (e.g., HER2), protein expression (e.g., ER, PR). |
| Immunotherapy | Enhances the patient's own immune system to recognize and attack cancer cells. | PD-L1 expression, tumor mutational burden (TMB), microsatellite instability (MSI). |
| Hormone Therapy | Blocks or lowers the levels of hormones that fuel cancer growth. | Hormone receptor expression (e.g., Estrogen Receptor, Progesterone Receptor, Androgen Receptor). |
Experimental Protocols
Detailed experimental protocols for this compound sensitivity testing or biomarker discovery are not available in the published literature. For general methodologies in biomarker discovery, researchers and scientists can refer to established protocols for the following key experiments:
-
High-Throughput Drug Screening: Utilizes libraries of cancer cell lines to assess the cytotoxic effects of a compound across a diverse range of genetic backgrounds.
-
Genomic Analysis: Techniques such as next-generation sequencing (NGS) of DNA and RNA are used to identify genetic mutations, copy number variations, and gene expression patterns associated with drug response.
-
Proteomic Analysis: Mass spectrometry-based proteomics can identify protein expression levels and post-translational modifications that correlate with sensitivity or resistance.
-
Metabolomic Analysis: Measures the levels of small molecule metabolites to identify metabolic pathways that are altered in response to drug treatment.
Conclusion
This compound (NSC-253272) is an investigational anticancer agent with a proposed mechanism involving the release of methyl isocyanate. While this provides a starting point for understanding its biological activity, the crucial data for a biomarker-driven clinical development are absent from the public domain. There are no published studies on biomarkers for predicting this compound sensitivity, and the limited clinical data preclude a meaningful comparison with alternative therapies. The lack of available information underscores the challenges in evaluating early-stage investigational drugs and highlights the importance of comprehensive preclinical biomarker discovery for the successful development of targeted cancer therapies.
References
Head-to-head comparison of Caracemide with novel anticancer agents
In the landscape of anticancer drug development, the exploration of novel mechanisms of action is paramount. Caracemide, an agent investigated in the 1980s and 1990s, presented a dual mechanism by inhibiting both ribonucleotide reductase and inositol monophosphatase. Despite initial interest, its clinical development was hampered by significant toxicities and limited efficacy. This guide provides a comparative analysis of this compound against more contemporary anticancer agents that share similar mechanistic targets, offering a perspective on the evolution of cancer therapeutics. The comparison focuses on performance data from clinical trials in solid tumors and hematological malignancies.
Executive Summary
This guide provides a head-to-head comparison of the older anticancer agent this compound with novel therapeutic agents, primarily focusing on ribonucleotide reductase inhibitors Gemcitabine and Clofarabine. The analysis is based on available clinical trial data for efficacy and toxicity. Due to the discontinuation of this compound's development, direct comparative trials are unavailable; therefore, this guide presents a juxtaposition of their performance in similar cancer types. The evidence indicates that while this compound showed minimal to no objective responses in Phase II trials for renal cell carcinoma, novel agents like Gemcitabine and Clofarabine have demonstrated superior efficacy in various solid and hematologic cancers, becoming integral components of standard-of-care regimens.
Mechanism of Action
This compound exhibits a dual mechanism of action, targeting two distinct cellular pathways involved in cell proliferation and signaling.
-
Ribonucleotide Reductase Inhibition: this compound inhibits ribonucleotide reductase, a critical enzyme for the synthesis of deoxyribonucleotides, the building blocks of DNA. This action leads to the depletion of the deoxynucleoside triphosphate pool, thereby halting DNA replication and inducing cell cycle arrest.
-
Inositol Monophosphatase Inhibition: this compound also acts as a non-competitive inhibitor of inositol monophosphatase (IMPase), an enzyme in the phosphatidylinositol signaling pathway. This pathway is crucial for various cellular processes, including cell growth and proliferation. Inhibition of IMPase disrupts this signaling cascade.
Novel anticancer agents have been developed with more specific and potent inhibitory activity against these targets.
-
Gemcitabine and Clofarabine: These are nucleoside analogs that, after intracellular phosphorylation, act as potent inhibitors of ribonucleotide reductase. Their mechanism is more targeted and efficient in disrupting DNA synthesis in cancer cells.
-
Lithium: While not a conventional novel anticancer agent, lithium is a well-known IMPase inhibitor. Its potential in cancer therapy is being explored due to its ability to modulate the inositol signaling pathway, which can lead to anticancer effects in certain contexts.[1][2][3]
Performance Data
The clinical efficacy of this compound was limited, with no objective responses observed in a Phase II trial for advanced renal cell carcinoma. In contrast, Gemcitabine and Clofarabine have demonstrated significant antitumor activity in a range of cancers.
Solid Tumors
In a Phase II study involving 17 patients with advanced renal cell carcinoma, this compound showed no objective responses. For colorectal cancer, data on this compound's efficacy is scarce. In comparison, Gemcitabine, as a single agent in heavily pretreated metastatic colorectal cancer, has shown modest activity with a disease control rate of 59% in one study. However, when used in combination regimens like Gemcitabine-capecitabine, the clinical benefit in similar patient populations was around 44.53%.[4] In pancreatic cancer, Gemcitabine has been a cornerstone of treatment for decades, demonstrating improvements in survival and clinical benefit.
| Agent | Cancer Type | Phase | Dosage | Objective Response Rate (ORR) | Reference |
| This compound | Advanced Renal Cell Carcinoma | II | N/A | 0% | |
| Gemcitabine | Advanced Colorectal Cancer (pretreated) | II | 1500 mg/m² | 0% (3 patients with stable disease) | [5] |
| Gemcitabine | Advanced Colorectal Cancer (pretreated) | N/A | Varied | 9% Partial Response | [6] |
| Gemcitabine + Capecitabine | Advanced Colorectal Cancer (pretreated) | Retrospective | Gemcitabine 1,000 mg/m², Capecitabine 1,000 mg/m² | 6.72% | [4] |
| Gemcitabine + FOLFOX-4 | Metastatic Colorectal Cancer | II | Varied | 68.9% | [7] |
Hematological Malignancies
This compound's development did not significantly extend to hematological malignancies. Clofarabine, however, has shown considerable efficacy in acute myeloid leukemia (AML), particularly in pediatric patients and has been investigated in adults. In older patients with AML, Clofarabine doubled the complete remission rate compared to low-dose Ara-C (22% vs 12%), although this did not translate into a significant improvement in overall survival.
| Agent | Cancer Type | Phase | Dosage | Complete Remission (CR) Rate | Reference |
| Clofarabine | Acute Myeloid Leukemia (Older Adults) | III | 20 mg/m² for 5 days | 22% |
Experimental Protocols
Clinical Trial Design and Treatment Administration
-
This compound (Phase I): Patients with advanced solid tumors received this compound as a short intravenous infusion every 21 days, with dose escalation from 85 mg/m² to 795 mg/m². The infusion time was extended to 4 hours at higher doses due to toxicity.
-
Gemcitabine (Pancreatic Cancer): A common regimen involves Gemcitabine at 1000 mg/m² administered as a 30-minute intravenous infusion once weekly for up to 7 weeks, followed by a week of rest, and then once weekly for 3 out of every 4 weeks.
-
Clofarabine (Acute Myeloid Leukemia): In a study with older AML patients, Clofarabine was administered at 20 mg/m² daily for 5 days, with cycles repeated every 6 weeks for up to 4 courses.
Assessment of Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and cytotoxicity.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of the anticancer agent (e.g., this compound, Gemcitabine) for a specified duration (e.g., 72 hours).
-
MTT Addition: After incubation, the drug-containing medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 3-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO, isopropanol with HCl).
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
Evaluation of Tumor Response: RECIST Criteria
The Response Evaluation Criteria in Solid Tumors (RECIST) provide a standardized methodology for assessing tumor response in clinical trials.
-
Baseline Assessment: All measurable lesions are identified and their longest diameters are summed up to provide a baseline sum of diameters.
-
Follow-up Assessment: Tumor measurements are repeated at predefined intervals during treatment.
-
Response Categories:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions compared to baseline.
-
Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions compared to the smallest sum recorded since treatment started, or the appearance of new lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
Toxicity Profile
A major limiting factor for this compound was its toxicity profile. The dose-limiting toxicity in a Phase I trial was an intolerable "burning pain". In contrast, the toxicities of Gemcitabine and Clofarabine are generally more manageable and primarily hematological.
| Agent | Dose-Limiting Toxicity | Common Adverse Events |
| This compound | Intolerable "burning pain" | Nausea, vomiting, allergic reactions |
| Gemcitabine | Myelosuppression (neutropenia, thrombocytopenia) | Nausea, vomiting, flu-like symptoms, rash |
| Clofarabine | Myelosuppression, febrile neutropenia, elevated liver enzymes | Nausea, vomiting, diarrhea, headache |
Conclusion
The comparison between this compound and novel anticancer agents like Gemcitabine and Clofarabine highlights the significant advancements in drug development over the past few decades. While this compound's dual mechanism of action was of initial interest, its unfavorable toxicity profile and lack of significant clinical activity led to the cessation of its development. In contrast, the targeted and more potent action of newer ribonucleotide reductase inhibitors has resulted in agents with improved therapeutic indices that have become standard treatments for a variety of cancers. The exploration of the inositol monophosphatase pathway as a cancer target continues, with agents like lithium showing preclinical promise, but clinically established novel agents in this class for oncology are yet to emerge. This comparative analysis underscores the importance of balancing efficacy with toxicity in the development of new cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Lithium: A Promising Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gemcitabine plus capecitabine (Gem–Cape) biweekly in chemorefractory metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Chemo-immunotherapy of metastatic colorectal carcinoma with gemcitabine plus FOLFOX 4 followed by subcutaneous granulocyte macrophage colony-stimulating factor and interleukin-2 induces strong immunologic and antitumor activity in metastatic colon cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Caracemide's Mode of Action: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a therapeutic compound is paramount for further development and clinical application. This guide aims to provide an independent verification of the mode of action of Caracemide, comparing its performance with other alternatives and presenting supporting experimental data. However, publicly available information on the specific molecular mechanism of this compound is exceptionally limited, precluding a detailed, direct comparison based on independent experimental verification.
This compound has been investigated as an antineoplastic and anticonvulsant agent. While a Phase I clinical trial has provided some pharmacokinetic data, the study does not delve into the drug's specific mode of action at the molecular level. This scarcity of dedicated research restricts a comprehensive analysis and direct comparison with other anticonvulsant drugs.
This guide will, therefore, provide a broader context by summarizing the established modes of action of major anticonvulsant drug classes, which represent the likely operational space for this compound. We will present this information through comparative tables and signaling pathway diagrams to offer a framework for understanding potential mechanisms.
General Mechanisms of Anticonvulsant Drugs
Anticonvulsant drugs primarily work by modulating neuronal excitability in the central nervous system. Their actions can be broadly categorized into three main areas:
-
Modulation of Voltage-Gated Ion Channels: Many anticonvulsants target sodium (Na+) and calcium (Ca2+) channels, which are crucial for the initiation and propagation of action potentials. By blocking these channels, the drugs reduce the repetitive firing of neurons.
-
Enhancement of GABA-Mediated Inhibition: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain. Some drugs enhance GABAergic neurotransmission by acting on GABA receptors or by affecting GABA metabolism or reuptake.
-
Attenuation of Glutamate-Mediated Excitation: Glutamate is the primary excitatory neurotransmitter. Certain anticonvulsants work by blocking glutamate receptors, thereby reducing excitatory signals.
The following table summarizes the primary mechanisms of action for several classes of anticonvulsant drugs, providing a comparative landscape.
| Drug Class | Primary Mechanism of Action | Examples |
| Sodium Channel Blockers | Blockade of voltage-gated sodium channels, reducing high-frequency neuronal firing. | Phenytoin, Carbamazepine, Lamotrigine |
| Calcium Channel Blockers | Blockade of voltage-gated calcium channels, particularly T-type calcium channels. | Ethosuximide |
| GABA Enhancers | Positive allosteric modulation of GABA-A receptors, increasing inhibitory currents. | Benzodiazepines, Barbiturates |
| GABA Transaminase Inhibitors | Inhibition of the enzyme that breaks down GABA, increasing GABA levels. | Vigabatrin |
| Glutamate Receptor Blockers | Antagonism of NMDA or AMPA receptors, reducing excitatory neurotransmission. | Felbamate, Topiramate |
| Synaptic Vesicle Protein Modulators | Binding to synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release. | Levetiracetam |
Visualizing Anticonvulsant Mechanisms of Action
To illustrate the major signaling pathways targeted by anticonvulsant drugs, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Overview of synaptic targets for major classes of anticonvulsant drugs.
Experimental Protocols for Investigating Anticonvulsant Mode of Action
Verifying the mode of action of a novel anticonvulsant like this compound would involve a series of preclinical experimental protocols. These are designed to identify the molecular targets and physiological effects of the compound.
1. In Vitro Patch-Clamp Electrophysiology:
-
Objective: To determine the effect of the drug on specific ion channels (e.g., Na+, K+, Ca2+) in isolated neurons.
-
Methodology:
-
Culture primary neurons or use brain slices.
-
Use micropipettes to form a high-resistance seal with the cell membrane (patch-clamp).
-
Record ion channel currents in whole-cell or single-channel configurations.
-
Apply the test compound at various concentrations and observe changes in channel kinetics (activation, inactivation, recovery).
-
Compare effects to known channel blockers or modulators.
-
2. Radioligand Binding Assays:
-
Objective: To identify if the drug binds to specific neurotransmitter receptors or transporters.
-
Methodology:
-
Prepare brain membrane homogenates.
-
Incubate the membranes with a radiolabeled ligand known to bind to the target of interest (e.g., [3H]flunitrazepam for benzodiazepine sites on GABA-A receptors).
-
Add increasing concentrations of the test compound to compete with the radioligand.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.
-
3. Neurotransmitter Release and Uptake Assays:
-
Objective: To assess the drug's effect on the release and reuptake of key neurotransmitters like GABA and glutamate.
-
Methodology:
-
Use synaptosome preparations (isolated nerve terminals).
-
Load synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]GABA or [3H]glutamate).
-
Stimulate neurotransmitter release (e.g., with high K+ concentration).
-
Measure the amount of released radioactivity in the presence and absence of the test compound.
-
For uptake assays, measure the accumulation of the radiolabeled neurotransmitter into synaptosomes.
-
4. In Vivo Animal Models of Seizures:
-
Objective: To evaluate the anticonvulsant efficacy of the drug in established animal models of epilepsy.
-
Methodology:
-
Maximal Electroshock (MES) Test: Induces tonic-clonic seizures. Effective drugs are often sodium channel blockers.
-
Pentylenetetrazol (PTZ) Test: Induces clonic seizures. Effective drugs often act on the GABAergic system.
-
Kindling Model: Repeated sub-convulsive electrical stimulation leads to a progressive increase in seizure susceptibility, modeling temporal lobe epilepsy.
-
Administer the test compound before seizure induction and measure changes in seizure threshold, duration, and severity.
-
The workflow for investigating the mode of action of a novel anticonvulsant is depicted below.
Caption: A typical experimental workflow for the verification of an anticonvulsant's mode of action.
Conclusion
While a definitive, independently verified mode of action for this compound cannot be presented due to the lack of specific research in the public domain, this guide provides a comprehensive overview of the established mechanisms of anticonvulsant drugs. The provided experimental protocols and workflows outline the necessary steps that would be required to elucidate this compound's specific molecular targets and physiological effects. Further preclinical research is necessary to fully characterize this compound and enable a direct comparison with other anticonvulsant therapies. Researchers interested in this compound should consider these established methodologies to advance the understanding of this compound.
Bridging the Gap: Validating Caracemide's In Vitro Efficacy in In Vivo Models
For researchers and drug development professionals, the journey from promising in vitro results to validated in vivo efficacy is a critical and often challenging path. This guide provides a comparative analysis of Caracemide's performance in both settings, offering a comprehensive overview of its mechanism of action, experimental data, and the methodologies used to generate these findings.
This compound, an investigational antitumor agent, has demonstrated cytotoxic effects in laboratory settings by inhibiting DNA synthesis. However, translating these findings into effective and safe in vivo applications requires a thorough understanding of its activity in living organisms. This guide synthesizes available data to provide a clear comparison of this compound's efficacy, from the controlled environment of a petri dish to the complex biological system of a living model.
In Vitro and In Vivo Efficacy: A Comparative Analysis
This compound's initial promise stemmed from its performance in in vitro assays. It has been shown to be a more potent inhibitor of DNA synthesis than the established drug hydroxyurea in certain cancer cell lines. However, in vivo studies, including a Phase I clinical trial, have revealed a more complex picture, highlighting both potential therapeutic effects and significant challenges.
| Parameter | In Vitro Findings | In Vivo Findings |
| Efficacy Metric | Inhibition of DNA synthesis | Limited antitumor response; subjective improvement in one case |
| Cell Lines/Models | Human chronic myeloid leukemia cells, P388 lymphocytic leukemia, Ehrlich ascites carcinoma | L1210 Leukemia in mice; Phase I clinical trial in patients with advanced cancer |
| Observed Potency | Approximately 12 times more effective than hydroxyurea in inhibiting DNA synthesis in human chronic myeloid leukemia cells.[1] | No partial or complete responses observed in a Phase I clinical trial.[2] One patient with advanced colon carcinoma showed subjective pain relief and a decrease in carcinoembryonic antigen.[2] |
| Mechanism of Action | Inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis.[1] | Acts as a prodrug, releasing methyl isocyanate (MIC) in vivo, which is believed to contribute to its effects.[3] |
| Dosage | Varies by cell line and experimental setup | Phase I trial dose escalation from 85 mg/m² to 795 mg/m².[2] |
| Toxicity | Cytotoxicity observed in cancer cell lines | Dose-limiting toxicity described as an intolerable "burning pain".[2] Mild to moderate nausea and vomiting at all dose levels.[2] |
| Pharmacokinetics | Not applicable | Rapidly cleared from the blood with a half-life of 2.5 minutes.[2] |
Understanding the Mechanism: From Enzyme Inhibition to a Prodrug Strategy
In vitro studies have identified the enzyme ribonucleotide reductase as a key target of this compound.[1] This enzyme is essential for the production of deoxyribonucleotides, the building blocks of DNA. By inhibiting this enzyme, this compound effectively halts DNA replication, leading to the death of rapidly dividing cancer cells.
References
Unlocking Synergistic Potential: Ceramide's Role in Enhancing Standard Chemotherapies
For Immediate Release
A growing body of preclinical evidence suggests that the sphingolipid Ceramide can act as a potent synergistic agent when combined with standard chemotherapeutic drugs, offering a promising avenue for enhancing anti-cancer efficacy and overcoming drug resistance. This guide provides a comprehensive comparison of the synergistic effects of Ceramide with doxorubicin, cisplatin, and paclitaxel, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Ceramide, a central molecule in sphingolipid metabolism, is a known regulator of key cellular processes including apoptosis, cell proliferation, and senescence.[1] While conventional chemotherapies often face challenges of toxicity and acquired resistance, combination therapies that elevate intracellular Ceramide levels have been shown to sensitize cancer cells to the cytotoxic effects of these standard agents.[1]
Quantitative Assessment of Synergistic Effects
The synergistic interaction between Ceramide and standard chemotherapies has been quantified in various cancer cell lines. The Combination Index (CI), a widely used method for evaluating drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism, has been employed in several studies.
Table 1: Synergistic Effects of Ceramide and Doxorubicin on Breast Cancer Cells
| Cell Line | Drug Combination | Effect | Quantitative Data | Reference |
| MCF-7 (Doxorubicin-resistant) | Doxorubicin + Tamoxifen (Ceramide glycosylation inhibitor) + PSC 833 (MDR modulator) | Increased Ceramide Levels and Apoptosis | 26-fold increase in Ceramide levels; Cell viability reduced to zero. | [2] |
| MDA-MB-231, SKBR-3, MCF7 | C2-Ceramide + Doxorubicin | Inhibition of Proliferation and Induction of Apoptosis | Combination inhibits more proliferation and induces more apoptosis than single drugs. | [3] |
| MDA-MB-231 (Breast) | Doxorubicin + C12-Ceramide (in liposomes) | Enhanced Cytotoxicity | C12-Ceramide effect is strongest in this cell line. | [4] |
| HCT116 (Colon), HeLa (Cervical) | Doxorubicin + C6-Ceramide (in liposomes) | Enhanced Cytotoxicity | C6-Ceramide effect is most pronounced in these cell lines. | [4] |
Table 2: Synergistic Effects of Ceramide and Cisplatin on Ovarian and Other Cancer Cells
| Cell Line | Drug Combination | Effect | Quantitative Data | Reference |
| A2780 (Ovarian, Cisplatin-sensitive) | Cisplatin + Withaferin A (induces ROS and DNA damage) | Synergistic cell death, ROS generation, and DNA damage | Combination resulted in intense DNA damage in nearly every cell. | [5] |
| A2780/CP70 (Ovarian, Cisplatin-resistant) | Cisplatin + Withaferin A | Synergistic cell death | - | [5] |
| Cisplatin-resistant Ovarian Cancer Cells | Cisplatin + Ceramide Kinase (CerK) inhibition | Suppressed growth and induced apoptosis | Significantly augmented cisplatin's efficacy. | [6] |
Table 3: Synergistic Effects of Ceramide and Paclitaxel on Lung and Ovarian Cancer Cells
| Cell Line | Drug Combination | Effect | Quantitative Data | Reference |
| H1299 (Non-small cell lung cancer) | Paclitaxel + C2-Ceramide | Proliferative inhibition, G2-phase arrest, and premature senescence | Additive effects observed. | [1] |
| SKOV3 (Ovarian) | Paclitaxel + Tamoxifen (in nanoparticles) | Lowered IC50 of Paclitaxel | IC50 of paclitaxel lowered by 10-fold. | [7] |
| SKOV3TR (Ovarian, MDR-1 positive) | Paclitaxel + Tamoxifen (in nanoparticles) | Lowered IC50 of Paclitaxel | IC50 of paclitaxel lowered by >3-fold. | [7] |
| A549 (Human lung adenocarcinoma) | Paclitaxel + Hypocrellin B (in Hyaluronic acid-ceramide nanoparticles) | Enhanced phototoxicity and anticancer efficacy | Improved anticancer efficacy in vivo. | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Ceramide, the chemotherapeutic agent, and their combination for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized solubilization solution, to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[11] Cell viability is expressed as a percentage of the untreated control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Harvest the treated and control cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[12]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[12][14]
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Fixation: Harvest the treated and control cells and fix them in cold 70% ethanol while vortexing gently.[15][16]
-
Incubation: Incubate the fixed cells on ice for at least 30 minutes.[15][17]
-
Washing: Wash the cells with PBS to remove the ethanol.[17]
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining.[15][16]
-
PI Staining: Add Propidium Iodide (PI) solution to the cells to stain the DNA.[15][16]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity of PI, allowing for the quantification of cells in each phase of the cell cycle.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of Ceramide with standard chemotherapies stem from their complementary mechanisms of action and their convergence on critical cell signaling pathways, primarily those regulating apoptosis.
Ceramide-Induced Apoptosis Pathway:
Ceramide accumulation, either through exogenous administration or by inhibiting its degradation, can trigger apoptosis through multiple pathways. It can activate stress-activated protein kinases (SAPK)/c-Jun N-terminal kinases (JNK) and also directly impact mitochondrial function, leading to the release of cytochrome c and subsequent caspase activation.
References
- 1. Additive effects of C(2)-ceramide on paclitaxel-induced premature senescence of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multidrug resistance modulators and doxorubicin synergize to elevate ceramide levels and elicit apoptosis in drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ceramide-containing liposomes with doxorubicin: time and cell-dependent effect of C6 and C12 ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic cytotoxic action of cisplatin and withaferin A on ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Ceramide Kinase Is Effective against Cisplatin-Resistant Ovarian Cancer Cells by Regulating Ceramide and C1P Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Hypocrellin B and paclitaxel-encapsulated hyaluronic acid-ceramide nanoparticles for targeted photodynamic therapy in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. researchhub.com [researchhub.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Caracemide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Caracemide is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only prevents potential hazards within the workspace but also ensures compliance with regulatory standards. This guide provides essential, step-by-step information for the safe and effective disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to its Safety Data Sheet (SDS), the following precautions should be taken:
-
Personal Protective Equipment: Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection.[1] In case of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
-
Ventilation: Handle this compound in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1]
-
Handling: Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Step-by-Step Disposal Protocol
The disposal of this compound, as with many chemical compounds used in research, requires a systematic approach to ensure safety and environmental protection. The Safety Data Sheet for this compound advises to "collect and arrange disposal" and to keep the chemical in "suitable and closed containers for disposal."[1] Furthermore, it is crucial to "prevent further spillage or leakage if it is safe to do so" and to ensure that the chemical does not enter drains, as "discharge into the environment must be avoided."[1]
While the SDS does not specify the exact disposal method, the following general procedures for chemical waste are recommended. Always consult with your institution's Environmental Health and Safety (EHS) department and local waste disposal regulations for specific requirements.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react dangerously.
-
Containerization:
-
Place solid this compound waste in a clearly labeled, sealed, and durable container. The container should be appropriate for chemical waste and compatible with this compound.
-
Solutions containing this compound should be stored in a sealed, leak-proof container, also clearly labeled with the contents and associated hazards.
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and any other hazard warnings as indicated in the SDS.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials. The storage area should have secondary containment to prevent the spread of any potential leaks.
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the this compound waste. Professional disposal services will ensure the waste is handled in accordance with all federal, state, and local regulations.
Accidental Release Measures
In the event of a spill, the following measures should be taken:
-
Evacuation: Evacuate personnel from the immediate spill area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage.[1] Do not allow the chemical to enter drains.[1]
-
Cleanup: Collect the spilled material and place it in a suitable, closed container for disposal.[1] Avoid generating dust.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, as found in its Safety Data Sheet.
| Property | Value | Reference |
| Molecular Formula | C6H11N3O4 | [1] |
| Molecular Weight | 189.17 g/mol | [1] |
| CAS Number | 81424-67-1 | [1] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety officers for guidance specific to your location and facilities.
References
Essential Safety and Logistical Information for Handling Caracemide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of Caracemide. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Immediate Safety and Handling Precautions
This compound is an investigational antitumor agent and should be handled with care in a well-ventilated laboratory setting. It is crucial to avoid the formation of dust and aerosols. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the last line of defense against exposure and is mandatory when handling this compound.
| PPE Category | Specifications |
| Hand Protection | Chemical impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and changed regularly, or immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator is required. In case of fire, a self-contained breathing apparatus should be used.[1] |
| Body Protection | A lab coat or other suitable protective clothing should be worn. In cases of potential splashing, a chemically resistant apron or suit is recommended. |
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is essential to maintain a safe laboratory environment.
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Procedure:
-
Segregation: Collect all solid and liquid waste containing this compound separately from other laboratory waste.
-
Containment: Place waste in clearly labeled, sealed, and chemically compatible containers.
-
Labeling: Affix hazardous waste labels to all containers, clearly identifying the contents as "Hazardous Waste: this compound".
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal by a licensed hazardous waste management company, following all institutional, local, and national regulations.
Note: Do not dispose of this compound down the drain or in regular trash.
Quantitative Data
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₁N₃O₄ |
| Molecular Weight | 189.17 g/mol |
| CAS Number | 81424-67-1 |
Acute Toxicity of a Ceramide Analog
The following data is from an acute toxicity study in nude mice with a single intraperitoneal injection of a ceramide analog, providing an example of potential toxicological evaluation.
| Dose Group | Number of Animals | Observations (14 days) |
| Control (0 mg/kg) | N/A | No signs of illness or death |
| Low Dose (40 mg/kg) | N/A | No signs of illness or death |
| Mid Dose (80 mg/kg) | N/A | No signs of illness or death |
| High Dose (120 mg/kg) | N/A | Elevated hepatic serum enzymes, hepatic and heart tissue damage |
Experimental Protocols
Representative Acute Toxicity Study Protocol (Ceramide Analog)
This protocol provides a general framework for assessing the acute toxicity of a compound like this compound.
-
Animal Model: Female nude mice (Nu/Nu).
-
Dose Groups: Animals are divided into control (vehicle only) and multiple dose groups (e.g., low, mid, high dose).
-
Administration: A single intraperitoneal injection of the test compound is administered.
-
Observation Period: Animals are closely monitored for 14 days for any signs of illness, distress, or mortality.
-
Data Collection: Body weight is recorded regularly. At the end of the study, blood samples are collected for serum biochemical analysis (e.g., liver and kidney function tests). Tissues are harvested, fixed in formalin, and processed for histopathological examination.
Signaling and Metabolic Pathways
This compound is known to act as a latent form of methyl isocyanate (MIC) in vivo. This metabolic activation is a critical consideration for its biological activity and toxicity.
Caption: Metabolic activation of this compound to Methyl Isocyanate.
As a ceramide analog, this compound may also influence cellular signaling pathways regulated by natural ceramides, which are involved in processes like apoptosis, cell cycle arrest, and senescence. Further research is needed to elucidate the specific interactions of this compound with these pathways.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
